molecular formula C34H54N2O10 B047743 Metoprolol Fumarate CAS No. 80274-67-5

Metoprolol Fumarate

Katalognummer: B047743
CAS-Nummer: 80274-67-5
Molekulargewicht: 650.8 g/mol
InChI-Schlüssel: BRIPGNJWPCKDQZ-WXXKFALUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metoprolol fumarate is a selective β1-adrenergic receptor antagonist (beta-blocker) of significant research value. Its primary mechanism of action involves competitive antagonism of catecholamine binding at β1-adrenoreceptors, which are predominantly located in cardiac tissue. This specificity makes it an indispensable pharmacological tool for investigating sympathetic nervous system regulation of cardiovascular function. Researchers utilize this compound in studies focused on hypertension, cardiac arrhythmias, angina pectoris, and heart failure models to elucidate the pathophysiological roles of adrenergic signaling. Beyond its cardiovascular applications, this salt form, incorporating fumaric acid, offers enhanced stability and solubility profiles, making it particularly suitable for in vitro assays and in vivo pharmacokinetic and pharmacodynamic studies. The compound is critical for dose-response experiments, receptor binding studies, and for use as a reference standard in analytical chemistry. Our high-purity this compound is rigorously quality-controlled to ensure batch-to-batch consistency, providing reliable and reproducible results for the scientific community. It is intended for laboratory research applications only.

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPGNJWPCKDQZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027711
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80274-67-5
Record name Metoprolol fumarate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPROLOL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacokinetic and pharmacodynamic properties of Metoprolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Metoprolol Fumarate

Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, heart failure, and following myocardial infarction.[1][2] It exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors, primarily located in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1][3] Metoprolol is available in different salt forms, including tartrate and succinate, which are formulated as immediate-release and extended-release products, respectively.[1][4] This guide focuses on the pharmacokinetic and pharmacodynamic properties of metoprolol, with a specific emphasis on the fumarate salt where data is available, providing a comprehensive resource for researchers and drug development professionals.

Pharmacokinetic Properties

The pharmacokinetics of metoprolol, encompassing its absorption, distribution, metabolism, and excretion (ADME), are well-characterized. The drug is subject to significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzyme CYP2D6.[5][6]

Data Summary

The following tables summarize the key pharmacokinetic parameters of metoprolol.

Table 1: Pharmacokinetic Parameters of Metoprolol (Oral Administration)

ParameterValueReference
Absorption
Bioavailability~50% (Immediate-Release)[1][5][7]
~77% (Extended-Release vs. IR)[5][8]
Time to Peak Plasma Concentration (Tmax)1–2 hours (Immediate-Release)[1][7]
Food EffectDelays absorption rate slightly; no significant effect on bioavailability of extended-release formulations.[1][5][8]
Distribution
Volume of Distribution (Vd)3.2–5.6 L/kg[1]
Plasma Protein Binding~11–12%[1][7][8]
Blood-Brain BarrierCrosses the BBB; CSF concentration is ~78% of plasma concentration.[1][5][8]
Metabolism
Primary Metabolizing EnzymeCytochrome P450 2D6 (CYP2D6)[1][5][7]
Metabolic PathwaysO-demethylation (~65%), α-hydroxylation (~10%), N-dealkylation (~10%)[1][9]
Active Metabolitesα-hydroxymetoprolol (potency ~1/10th of metoprolol)[9]
First-Pass MetabolismExtensive (~50%)[5][7][8]
Excretion
Elimination Half-Life (t½)3–7 hours[1][5][7]
Route of ExcretionPrimarily renal (~95%)[1]
Unchanged Drug in Urine< 5–10%[1][5][7]
Experimental Protocols

Detailed experimental protocols for specific cited studies are often proprietary. However, standard methodologies for assessing pharmacokinetic parameters are well-established.

1.2.1. Bioavailability and Pharmacokinetic Profiling

A typical clinical study to determine the pharmacokinetic profile of an oral metoprolol formulation involves a single-dose, crossover design in healthy volunteers.

  • Subject Recruitment: A cohort of healthy adult subjects is recruited. Subjects undergo a health screening to ensure normal hepatic and renal function.

  • Dosing: After an overnight fast, subjects are administered a single oral dose of this compound.

  • Blood Sampling: Serial blood samples are collected from a peripheral vein at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).[10]

  • Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Plasma concentrations of metoprolol and its metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.

G cluster_protocol Experimental Workflow: Pharmacokinetic Study A Subject Screening & Recruitment B Single Oral Dose Administration (this compound) A->B C Serial Blood Sample Collection (Pre-defined time points) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) E->F

Caption: Workflow for a typical clinical pharmacokinetic study.

1.2.2. Protein Binding Assessment

The extent of metoprolol binding to plasma proteins like albumin is determined in vitro.

  • Method: Equilibrium dialysis is a common method.

  • Procedure: A semi-permeable membrane separates a chamber containing human plasma spiked with a known concentration of metoprolol from a chamber containing a protein-free buffer.

  • Equilibration: The system is incubated to allow unbound drug to diffuse across the membrane until equilibrium is reached.

  • Analysis: The concentration of metoprolol in both chambers is measured. The percentage of protein binding is calculated from the difference between the total concentration in the plasma chamber and the free concentration in the buffer chamber.

Pharmacodynamic Properties

The pharmacodynamics of metoprolol are directly related to its mechanism of action as a β-1 selective adrenergic antagonist.

Mechanism of Action

Metoprolol competitively and selectively blocks β-1 adrenergic receptors located predominantly in the heart muscle.[3][6] In states of sympathetic stimulation, catecholamines (e.g., adrenaline, noradrenaline) bind to these receptors, activating a G-protein signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various targets, resulting in increased heart rate, contractility, and conduction velocity.[1]

By blocking the β-1 receptor, metoprolol prevents this cascade, thereby reducing the effects of sympathetic stimulation on the heart.[1][6] This leads to a decrease in heart rate, cardiac output, and blood pressure, which collectively reduce myocardial oxygen demand.[2][7] Metoprolol does not possess intrinsic sympathomimetic activity (it does not partially activate the receptor) or significant membrane-stabilizing activity.[1][8]

G cluster_pathway Metoprolol Signaling Pathway Metoprolol Metoprolol Beta1Receptor β1 Adrenergic Receptor (GPCR) Metoprolol->Beta1Receptor Blocks Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Beta1Receptor Activates GProtein G-Protein Activation Beta1Receptor->GProtein AC Adenylyl Cyclase Activation GProtein->AC cAMP ↑ cAMP AC->cAMP PKA ↑ Protein Kinase A (PKA) cAMP->PKA CardiacEffects ↑ Heart Rate ↑ Contractility PKA->CardiacEffects

Caption: Metoprolol blocks the β1 adrenergic receptor signaling cascade.

Data Summary

The pharmacodynamic effects of metoprolol are dose-dependent and are aimed at reducing cardiovascular workload.

Table 2: Pharmacodynamic Effects and Dose-Response of Metoprolol

ParameterEffectReference
Primary Effects
Heart RateReduction in resting and exercise heart rate (negative chronotropy).[1][6]
Myocardial ContractilityReduction in the force of contraction (negative inotropy).[1][6]
Blood PressureReduction in systolic and diastolic blood pressure.[1][3]
Cardiac OutputReduction due to decreased heart rate and contractility.[1][7]
Dose-Response
HypertensionThe usual initial oral dose is 25 to 100 mg daily, with maintenance doses typically ranging from 100 to 450 mg per day. A relatively flat dose-response curve is seen at doses above 200 mg/day.[1][12][13][[“]]
Angina PectorisThe usual initial oral dose is 100 mg daily, with maintenance doses up to 400 mg per day.[1]
Heart FailureThe usual initial oral dose is 25 mg daily (extended-release), with a target dose of 200 mg daily as tolerated.[1]
Selectivityβ-1 selectivity diminishes as the dose is increased.[15]
Experimental Protocols

2.3.1. Assessing Antihypertensive Efficacy

The pharmacodynamic effect of metoprolol on blood pressure is typically evaluated in randomized, double-blind, placebo-controlled clinical trials in patients with hypertension.

  • Study Population: Patients diagnosed with essential hypertension are recruited.

  • Washout Period: Patients discontinue any prior antihypertensive medications.

  • Randomization: Patients are randomly assigned to receive either this compound at various doses (e.g., 100 mg, 200 mg) or a matching placebo, typically administered once daily for several weeks.[[“]]

  • Efficacy Measurement: The primary endpoint is the change from baseline in seated systolic and diastolic blood pressure. Measurements are taken at trough (i.e., 24 hours post-dose) to assess the duration of effect. Ambulatory blood pressure monitoring (ABPM) may also be used to evaluate the effect over a 24-hour period.

  • Safety Monitoring: Heart rate is monitored to assess for bradycardia, and adverse events are recorded throughout the study.

  • Statistical Analysis: The mean change in blood pressure in the metoprolol groups is compared to the placebo group to determine statistical significance.

G cluster_logic Dose-Response Relationship Logic Dose ↑ Metoprolol Dose Plasma ↑ Plasma Concentration Dose->Plasma Receptor ↑ β1 Receptor Occupancy Plasma->Receptor Effect ↑ Pharmacodynamic Effect (e.g., ↓ Heart Rate) Receptor->Effect Selectivity ↓ β1 Selectivity Receptor->Selectivity At higher concentrations Plateau Effect Plateau (Doses > 200mg/day for BP) Effect->Plateau Leads to

Caption: Logical flow of metoprolol's dose-response relationship.

Conclusion

This compound is a well-established β-1 selective blocker with predictable, albeit variable, pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed, widely distributed, and extensively metabolized by CYP2D6, with a half-life of 3-7 hours.[1][5][7] Its pharmacodynamic effects are a direct consequence of β-1 adrenergic blockade, resulting in reduced heart rate, contractility, and blood pressure.[1][6] A clear understanding of its dose-response relationship, potential for genetic variability in metabolism, and core pharmacokinetic profile is critical for optimizing its use in clinical research and therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Metoprolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol Fumarate is the fumarate salt of metoprolol, a cardioselective β₁-adrenergic receptor antagonist.[1] It is widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols for their determination. The information herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical Structure and Identification

This compound is composed of two molecules of metoprolol and one molecule of fumaric acid.[1] The chemical union results in a more stable and crystalline solid form suitable for pharmaceutical formulations.

Chemical Structure of this compound

alt text

Source: PubChem CID 6440651[1]

IdentifierValue
IUPAC Name (E)-but-2-enedioic acid;bis(1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol)[1]
CAS Number 80274-67-5[1]
Molecular Formula C₃₄H₅₄N₂O₁₀[1]
Molecular Weight 650.8 g/mol [1]
Stereochemistry Racemic[2]

Physicochemical Properties

The physicochemical properties of an API are critical for its formulation, bioavailability, and stability. The following table summarizes the key properties of this compound and its active moiety, metoprolol.

PropertyValueSource
Melting Point Not explicitly found for Fumarate salt. Metoprolol (base) melts at 120 °C.ResearchGate[3]
Solubility Water solubility of this compound is predicted to be 0.402 mg/mL.DrugBank[4]
pKa (Strongest Basic) 9.67 (Predicted for Metoprolol)DrugBank[4]
LogP 1.8 (Predicted for Metoprolol)DrugBank[4]
Physical Description SolidResearchGate[3]
Crystal Structure Characterized by X-ray powder diffraction (XRPD).[3]ResearchGate[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following are generalized protocols based on established pharmacopeial methods and scientific literature.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741> and other standard laboratory procedures.[5][6][7][8]

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

  • Melting point apparatus with a heating block and calibrated thermometer or temperature probe.

  • Glass capillary tubes (thin-walled, closed at one end).

  • Mortar and pestle.

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

  • Capillary Loading: Introduce the powdered sample into a capillary tube to form a compact column of 4-6 mm in height. This can be achieved by tapping the closed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/minute) can be performed to determine an approximate range. For an accurate determination, start heating at a rate of approximately 10 °C per minute. When the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[9][10][11]

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Apparatus:

  • Shake-flask apparatus or orbital shaker with temperature control.

  • Vials or flasks with closures.

  • Analytical balance.

  • pH meter.

  • Centrifuge or filtration apparatus.

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.

Procedure:

  • Media Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The excess solid should be visible to ensure saturation.

  • Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid phase from the solution by centrifugation or filtration.

  • Concentration Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Express the solubility in mg/mL.

pKa Determination (Potentiometric Titration)

This protocol is based on standard methods for determining the ionization constant of pharmaceutical compounds.[12][13][14][15]

Objective: To determine the pKa of the basic nitrogen in the metoprolol moiety.

Apparatus:

  • Potentiometer with a pH electrode.

  • Burette.

  • Magnetic stirrer and stir bar.

  • Beaker.

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic substance). Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of inflection on the titration curve. The pKa is the pH at the half-equivalence point.

Solid-State Characterization by X-Ray Powder Diffraction (XRPD)

This protocol is based on the principles outlined in USP General Chapter <941>.[16][17][18][19][20]

Objective: To obtain the XRPD pattern of this compound for identification and characterization of its crystalline form.

Apparatus:

  • X-ray powder diffractometer with a radiation source (commonly Cu Kα).

  • Sample holder.

Procedure:

  • Sample Preparation: Gently grind the sample to a fine, uniform powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and smooth surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the angular range (e.g., 2θ from 2° to 40°), step size, and scan speed.

  • Data Collection: Initiate the X-ray scan. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is the characteristic XRPD pattern of the crystalline solid. The peak positions (in degrees 2θ) and their relative intensities can be used for identification and comparison with reference patterns.

Mechanism of Action and Signaling Pathway

Metoprolol is a selective antagonist of β₁-adrenergic receptors, which are predominantly located in the cardiac tissue.[1] The binding of catecholamines (e.g., norepinephrine, epinephrine) to these receptors normally initiates a signaling cascade that increases heart rate, myocardial contractility, and cardiac output. Metoprolol competitively blocks this binding, thereby reducing the effects of sympathetic stimulation on the heart.

The downstream signaling pathway involves the following key steps:

  • Receptor Blockade: Metoprolol occupies the β₁-adrenergic receptor, preventing the binding of endogenous catecholamines.

  • G-Protein Inactivation: This blockade prevents the activation of the associated G-protein (Gs).

  • Adenylyl Cyclase Inhibition: The inactivation of Gs leads to the inhibition of adenylyl cyclase.

  • Reduced cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

  • PKA Inactivation: Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA).

  • Decreased Calcium Influx: PKA is responsible for phosphorylating and activating L-type calcium channels. Reduced PKA activity leads to decreased calcium influx into the cardiac myocytes.

  • Physiological Response: The overall effect is a decrease in heart rate (negative chronotropic effect), reduced force of contraction (negative inotropic effect), and lower blood pressure.

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates Metoprolol Metoprolol Metoprolol->Beta1_AR Blocks Gs_Protein Gs Protein (αβγ subunits) Beta1_AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Activates) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Response Decreased Heart Rate Decreased Contractility Ca_Influx->Response Leads to (when reduced)

Caption: Signaling pathway of β1-adrenergic receptor and its inhibition by Metoprolol.

Experimental Workflow for Physicochemical Characterization

The comprehensive characterization of a pharmaceutical salt like this compound follows a logical workflow to ensure all critical properties are evaluated. This workflow is essential for drug development, from initial salt screening to final product formulation.

API_Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_primary_char Primary Characterization cluster_solid_state Solid-State Properties cluster_physicochem Physicochemical Properties cluster_stability Stability Assessment Synthesis Salt Formation (Metoprolol + Fumaric Acid) Isolation Crystallization & Isolation Synthesis->Isolation Structure_ID Structural Identification (NMR, MS) Isolation->Structure_ID Purity Purity Analysis (HPLC) Structure_ID->Purity XRPD X-Ray Powder Diffraction (Crystallinity, Polymorph) Purity->XRPD DSC Differential Scanning Calorimetry (Melting Point) XRPD->DSC TGA Thermogravimetric Analysis (Solvates, Hydrates) DSC->TGA Microscopy Microscopy (Particle Size, Morphology) TGA->Microscopy Solubility Aqueous Solubility (pH-dependent) Microscopy->Solubility pKa pKa Determination Solubility->pKa LogP LogP/LogD (Lipophilicity) pKa->LogP Stability_Testing Forced Degradation & Long-Term Stability LogP->Stability_Testing

Caption: Experimental workflow for the physicochemical characterization of this compound.

References

A Technical Guide to In Vitro and In Vivo Assays for Metoprolol Fumarate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro and in vivo assays used to characterize the activity of Metoprolol Fumarate, a selective β1-adrenergic receptor antagonist. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate research and development in the cardiovascular field.

Introduction to this compound

Metoprolol is a cardioselective β-blocker that exerts its therapeutic effects by competitively inhibiting β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][2] This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.[3][4] Metoprolol is widely used in the treatment of hypertension, angina pectoris, and heart failure, and to improve survival after a myocardial infarction.[2][3] Understanding its pharmacological activity through a robust panel of assays is critical for drug development, formulation optimization, and preclinical and clinical assessment.

Mechanism of Action and Signaling Pathways

Metoprolol's primary mechanism of action is the selective antagonism of β1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade.

The canonical signaling pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and calcium channels, ultimately resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[5][6] Metoprolol blocks this cascade by preventing the initial binding of catecholamines to the β1-receptor.

Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP AC->cAMP produces ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Physiological_Response Increased Heart Rate & Contractility Calcium_Channels->Physiological_Response leads to Catecholamines Norepinephrine/ Epinephrine Catecholamines->Receptor binds & activates Metoprolol Metoprolol Metoprolol->Receptor binds & blocks cAMP Assay Workflow Start Start Cell_Seeding Seed β1-AR Expressing Cells Start->Cell_Seeding Add_Metoprolol Add Metoprolol (Antagonist) Cell_Seeding->Add_Metoprolol Add_Agonist Add Isoproterenol (Agonist) Add_Metoprolol->Add_Agonist Incubate Incubate Add_Agonist->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_cAMP_Detection Add cAMP Detection Solution (with PKA) Lyse_Cells->Add_cAMP_Detection Add_KinaseGlo Add Kinase-Glo® Reagent Add_cAMP_Detection->Add_KinaseGlo Read_Luminescence Read Luminescence Add_KinaseGlo->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data Myocardial Infarction Model Workflow Start Start Anesthesia Anesthetize & Ventilate Rat/Mouse Start->Anesthesia Thoracotomy Perform Left Thoracotomy Anesthesia->Thoracotomy Ligation Ligate LAD Coronary Artery Thoracotomy->Ligation Closure Close Chest Ligation->Closure PostOp_Care Post-Operative Care & Recovery Closure->PostOp_Care Treatment Administer Metoprolol or Placebo PostOp_Care->Treatment Evaluation Evaluate Cardiac Function (Echocardiography) Treatment->Evaluation Histology Histological Analysis (Infarct Size) Evaluation->Histology End End Histology->End

References

Metoprolol Fumarate: A Technical Whitepaper on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the receptor binding affinity of Metoprolol Fumarate, a cardioselective beta-1 adrenergic receptor antagonist. It is intended for a technical audience and details the quantitative aspects of its receptor interactions, the experimental protocols for these assessments, and the associated signaling pathways.

Introduction to Metoprolol's Mechanism of Action

Metoprolol is a widely prescribed medication for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic efficacy stems from its primary mechanism of action: the selective blockade of beta-1 adrenergic receptors (β1-AR).[1][2][3][4][5] These receptors are predominantly located in cardiac tissue.[1][3] By competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to β1-ARs, Metoprolol reduces heart rate, cardiac contractility, and blood pressure.[1][3][6] This, in turn, decreases the oxygen demand of the heart.[1][3] While Metoprolol is selective for β1-ARs, this selectivity is not absolute and can be lost at higher doses, leading to the blockade of beta-2 adrenergic receptors (β2-ARs) which are primarily found in bronchial and vascular musculature.[2][3]

Metoprolol is a racemic mixture of S- and R-enantiomers.[2] The S-enantiomer is primarily responsible for the beta-blocking activity, exhibiting a significantly higher affinity for β1-ARs compared to the R-enantiomer.[7]

Quantitative Receptor Binding Affinity Data

The binding affinity of Metoprolol and its enantiomers to adrenergic receptors is typically quantified using radioligand binding assays. The key parameters derived from these studies are the equilibrium dissociation constant (Kd) or the inhibitor concentration that causes 50% displacement of the radioligand (IC50), which can be used to calculate the equilibrium dissociation constant for the inhibitor (Ki). A lower value indicates a higher binding affinity. The data is often presented as the negative logarithm of the molar concentration (e.g., -log Kd or pKd).

CompoundReceptorTissue/Cell SourceRadioligand-log Equilibrium Dissociation Constant (Mean ± SD) or -log KdSelectivity (β1 vs. β2)Reference
S-Metoprolol β1-AdrenoceptorGuinea-pig left ventricular free wall[125I]-(S)-pindolol7.73 ± 0.10~30-fold for β1[7]
β2-AdrenoceptorGuinea-pig soleus muscle[125I]-(S)-pindolol6.28 ± 0.06[7]
R-Metoprolol β1-AdrenoceptorGuinea-pig left ventricular free wall[125I]-(S)-pindolol5.00 ± 0.06~3-fold for β1[7]
β2-AdrenoceptorGuinea-pig soleus muscle[125I]-(S)-pindolol4.52 ± 0.09[7]
Metoprolol β1-AdrenoceptorNot SpecifiedNot Specified-7.26 ± 0.07~2.3-fold for β1[5][8]
β2-AdrenoceptorNot SpecifiedNot Specified-6.89 ± 0.09[5]
β3-AdrenoceptorNot SpecifiedNot Specified-5.16 ± 0.12[5]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[9][10][11] The two primary types of assays used to characterize the binding affinity of compounds like Metoprolol are saturation and competition binding assays.

Membrane Preparation
  • Tissue/Cell Homogenization : The tissue (e.g., guinea-pig left ventricular free wall for β1-AR, soleus muscle for β2-AR) or cells expressing the target receptor are homogenized in a cold lysis buffer.[7][12]

  • Centrifugation : The homogenate undergoes a series of centrifugation steps to isolate the cell membranes containing the receptors. A low-speed spin removes large debris, followed by a high-speed spin to pellet the membranes.[12]

  • Resuspension and Storage : The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[12]

  • Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay) to ensure consistent receptor amounts in each assay.[12]

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (the "competitor," e.g., Metoprolol) by measuring its ability to displace a radiolabeled ligand from the receptor.[9][11]

  • Incubation : A fixed concentration of the radioligand (e.g., [125I]-(S)-pindolol) and varying concentrations of the unlabeled competitor (Metoprolol) are incubated with the prepared cell membranes.[7][9][11]

  • Equilibrium : The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[11][12]

  • Separation of Bound and Free Radioligand : The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11][12][13]

  • Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

  • Radioactivity Measurement : The radioactivity trapped on the filters is quantified using a scintillation counter.[12]

  • Data Analysis : The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[12][14]

Competition_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (Receptor Source) Incubation Incubation (Fixed Radioligand, Varying Competitor) Membrane->Incubation Radioligand Radioligand (e.g., [125I]-(S)-pindolol) Radioligand->Incubation Competitor Unlabeled Competitor (Metoprolol) Competitor->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Plotting Generate Competition Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

Beta-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs).[15][16][17] Upon activation by an agonist (like norepinephrine), the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (specifically Gs for β1 and β2 receptors).[16][18] Metoprolol, as an antagonist, binds to the receptor but does not induce this conformational change, thus blocking the signaling cascade.[3][6]

The key steps in the β1-AR signaling pathway are:

  • Ligand Binding : An agonist binds to the β1-AR.

  • G-Protein Activation : The receptor activates the Gs protein, causing the α-subunit to exchange GDP for GTP.[16][18]

  • Adenylyl Cyclase Activation : The activated Gαs subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation : cAMP acts as a second messenger and activates Protein Kinase A (PKA).[19]

  • Cellular Response : PKA then phosphorylates various downstream targets in cardiac cells, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Metoprolol blocks this pathway at the very first step by preventing agonist binding.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1AR β1-Adrenergic Receptor G_Protein Gs Protein (αβγ) B1AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Norepinephrine) Agonist->B1AR Activates Metoprolol Metoprolol Metoprolol->B1AR Blocks

Caption: Simplified β1-Adrenergic Receptor signaling pathway.

Conclusion

The therapeutic efficacy of this compound is directly linked to its high affinity and selectivity for the beta-1 adrenergic receptor. Understanding the quantitative binding characteristics and the underlying experimental methodologies is crucial for the development of new and improved cardiovascular therapies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Molecular Modeling of Metoprolol Fumarate Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its efficacy and behavior are intrinsically linked to its molecular interactions, both with its biological target and within its solid-state formulation. The fumarate salt of metoprolol presents unique physicochemical properties influenced by specific intermolecular forces. This technical guide provides a comprehensive overview of the molecular modeling approaches used to investigate metoprolol fumarate's interactions. It covers the drug's mechanism of action at the β1-adrenergic receptor, the associated signaling pathways, and the critical role of the fumarate counter-ion in defining the crystal structure. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate complex relationships, offering a valuable resource for professionals in drug design and development.

Introduction

Metoprolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and heart failure.[1] It functions by selectively blocking β1-adrenergic receptors, primarily located in cardiac tissue, thereby mitigating the effects of catecholamines like adrenaline and noradrenaline.[2][3] While the pharmacological action is attributed to the metoprolol molecule, the choice of the counter-ion—in this case, fumarate—is critical for the drug's stability, solubility, and bioavailability. Understanding the interactions of this compound at both the receptor and solid-state levels is paramount for optimizing drug formulation and predicting clinical performance. Molecular modeling, in conjunction with experimental techniques, provides invaluable insights into these interactions.

Mechanism of Action and Signaling Pathway

Metoprolol exerts its therapeutic effect by competitively inhibiting β1-adrenergic receptors. This blockade prevents the downstream signaling cascade that is normally initiated by catecholamines. The binding of agonists like adrenaline to the β1-receptor activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), leading to physiological responses such as increased heart rate and contractility.[1][2] Metoprolol's antagonism of this receptor effectively dampens this entire pathway.

Metoprolol_Signaling_Pathway cluster_receptor Cell Membrane Receptor β1-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Catecholamines Catecholamines (Adrenaline) Catecholamines->Receptor Activates Metoprolol Metoprolol Metoprolol->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates targets leading to

Caption: Metoprolol's inhibitory effect on the β1-adrenergic signaling cascade.

Solid-State Interactions: The Role of the Fumarate Counter-ion

The fumarate salt of metoprolol (MF) has been characterized using a combination of experimental and computational methods to understand its crystal structure and intermolecular interactions.[5][6] These studies are crucial as the solid-state properties directly influence the drug's manufacturing process and dissolution profile. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Hirshfeld Surface Analysis are employed to elucidate these properties.[7]

Molecular modeling reveals that the crystal packing in metoprolol salts is dominated by hydrogen bonds. In the case of this compound, O—H⋯N and N—H⋯O hydrogen bonds create chains of alternating R and S metoprolol molecules.[5][8] These primary interactions, supplemented by weaker C—H⋯O contacts, define the crystal lattice and contribute to its overall stability and thermal behavior.[5] Computational studies, including Density Functional Theory (DFT) and molecular dynamics, have been used to investigate the conformational space of metoprolol and calculate intermolecular interaction energies, confirming the dominance of these hydrogen bonds.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from molecular modeling and experimental studies of metoprolol and its salts.

Table 1: Binding Affinity of Metoprolol Enantiomers to Adrenoceptors

This table presents the binding affinities (-log Ki) of S- and R-metoprolol for β1- and β2-adrenoceptors. The data highlights the stereoselectivity of metoprolol, with the S-enantiomer showing significantly higher affinity for the β1-receptor.[9]

Enantiomerβ1-Adrenoceptor Affinity (-log Ki)β2-Adrenoceptor Affinity (-log Ki)
S-Metoprolol7.73 ± 0.106.28 ± 0.06
R-Metoprolol5.00 ± 0.064.52 ± 0.09
Data sourced from an in vitro receptor-binding study.[9]

Table 2: Pharmacokinetic Properties of Metoprolol

This table outlines key pharmacokinetic parameters of metoprolol, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterValueReference(s)
Bioavailability~50% (due to first-pass metabolism)[10][11]
Plasma Protein Binding~11-12% (primarily to albumin)[10][12]
Volume of Distribution3.2 to 5.6 L/kg[1]
MetabolismPrimarily by CYP2D6 enzyme[4][10][11]
Elimination Half-life3–7 hours[3][10]

Table 3: Physicochemical and Thermodynamic Data for Metoprolol Salts

This table compares properties of different metoprolol salts. Such data is critical for pre-formulation studies and understanding the solid-state behavior of the active pharmaceutical ingredient (API).

PropertyMetoprolol SuccinateThis compoundMetoprolol Tartrate
Melting Temperature (Tm)137.0 ± 0.4 °CVaries with formVaries with form
Enthalpy of Fusion (ΔHfus)121.3 ± 0.1 kJ mol−1Not specifiedNot specified
Thermal ExpansionAnisotropicAnisotropicIsotropic (normal)
Data sourced from DSC and VT-XRPD studies.[5][13]

Experimental and Computational Protocols

A multi-faceted approach is required to fully characterize the molecular interactions of this compound. This involves a combination of experimental analysis of the solid state and computational modeling to interpret and predict molecular behavior.

Experimental Protocols
  • X-ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline phase of this compound.

    • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

    • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

    • Analysis: The resulting diffractogram provides a unique "fingerprint" of the crystal structure, which can be used for phase identification and comparison with simulated patterns from crystal structure data.[6][7]

  • Variable-Temperature XRPD (VT-XRPD): This method is used to study phase transitions and thermal expansion. The protocol is similar to standard XRPD, but the sample is heated or cooled in a controlled manner during data collection to observe changes in the crystal lattice.[5][7]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure thermal properties like melting point and enthalpy of fusion.

    • Sample Preparation: A few milligrams of this compound are weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • Measurement: The sample and reference pans are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured.

    • Analysis: Endothermic or exothermic events, such as melting, are identified as peaks on the resulting thermogram.[5][13]

  • Receptor Binding Assays: These assays quantify the affinity of metoprolol for its target receptor.

    • Preparation: Cell membranes expressing β1-adrenergic receptors are prepared. A radiolabeled ligand (e.g., [3H]-DHA) is used as a tracer.[14]

    • Incubation: The membranes are incubated with the radioligand and varying concentrations of unlabeled metoprolol.

    • Separation & Counting: Bound and free radioligand are separated by filtration. The radioactivity of the bound ligand is measured using a scintillation counter.

    • Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of metoprolol.[14][15]

Computational Modeling Protocols
  • Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within the crystal lattice.

    • Input: A crystallographic information file (CIF) obtained from XRPD data is required.

    • Calculation: The analysis partitions the crystal electron density into molecular fragments, generating a unique surface for each molecule.

    • Visualization: The surface is colored according to various properties (e.g., dnorm, shape index) to highlight intermolecular contacts, such as hydrogen bonds and van der Waals forces.[5][8]

  • Density Functional Theory (DFT): DFT calculations are employed to determine the stable conformations of the metoprolol molecule and to calculate the energies of intermolecular interactions.

    • Model Building: A 3D model of the metoprolol molecule or a molecular pair is created.

    • Calculation: The electronic structure is calculated to find the minimum energy geometry (optimization) and the interaction energy between molecules.[8]

    • Analysis: The results provide insights into the most stable molecular conformation and the strength of specific interactions (e.g., hydrogen bonds) within the crystal.[8]

Experimental_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_results Analysis & Insights Sample This compound (Crystalline Powder) XRPD XRPD / VT-XRPD Sample->XRPD DSC DSC Sample->DSC Binding Receptor Binding Assay Sample->Binding CIF Crystallographic Data (CIF) XRPD->CIF Generates Results1 Crystal Structure & Thermal Behavior XRPD->Results1 DSC->Results1 Results2 Binding Affinity (Ki) Binding->Results2 Hirshfeld Hirshfeld Surface Analysis CIF->Hirshfeld Input for DFT DFT / MD Simulations CIF->DFT Input for Results3 Intermolecular Interactions Hirshfeld->Results3 DFT->Results3 Results4 Conformational Stability DFT->Results4

Caption: Integrated workflow for characterizing this compound interactions.

Conclusion

The molecular modeling of this compound provides critical insights that bridge its fundamental physicochemical properties with its clinical pharmacological action. Through computational methods like DFT and Hirshfeld surface analysis, researchers can dissect the complex network of hydrogen bonds and other intermolecular forces governed by the fumarate counter-ion, which are essential for solid-state stability and formulation. Concurrently, understanding the stereoselective interaction with the β1-adrenergic receptor and the subsequent signaling cascade remains fundamental to its therapeutic effect. The integrated approach, combining robust experimental protocols with advanced in silico modeling, is indispensable for the rational design of drug formulations and for advancing the development of cardiovascular therapies. This guide serves as a foundational resource for scientists dedicated to exploring and optimizing the molecular behavior of this vital medication.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Metoprolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Metoprolol Fumarate in bulk drug substance and pharmaceutical dosage forms. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This protocol is suitable for routine quality control and stability testing of this compound.

Introduction

Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Metoprolol is commercially available as its tartrate or succinate salts, and also as this compound. Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds. This application note presents a detailed, validated HPLC method for the determination of this compound.

Physicochemical Properties of Metoprolol

A thorough understanding of the physicochemical properties of Metoprolol is essential for developing a robust HPLC method.

PropertyValueReference
Molecular FormulaC₁₅H₂₅NO₃ (Metoprolol Base)[1]
Molecular Weight267.36 g/mol (Metoprolol Base), 650.8 g/mol (this compound)[1][2]
pKa (strongest basic)9.67[3]
logP1.8 - 2.15[1][3]
UV Maximum (λmax)~223 nm, ~274 nm[4][5]

The pKa of 9.67 indicates that Metoprolol is a basic compound and will be protonated and exist as a cation at acidic pH values. This is advantageous for reversed-phase HPLC as it promotes interaction with the stationary phase and provides good peak shape. The logP value suggests moderate lipophilicity, making it well-suited for separation on a C18 stationary phase. The UV absorbance maxima provide a basis for selecting an appropriate detection wavelength.

HPLC Method Development Workflow

The development of a reliable HPLC method follows a systematic process to achieve the desired separation and quantification.

HPLC_Method_Development A Define Analytical Target Profile (e.g., quantify this compound) B Review Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Initial Method Scouting B->C D Column Selection (e.g., C18, C8) C->D E Mobile Phase Selection (ACN/MeOH, Buffer, pH) C->E F Detection Wavelength Selection (UV max) C->F G Method Optimization D->G E->G F->G H Fine-tune Mobile Phase Composition G->H I Optimize Flow Rate & Temperature G->I J Method Validation (ICH Guidelines) H->J I->J K Final Method J->K

Caption: Workflow for HPLC Method Development.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (OPA) (AR grade)

  • Water (HPLC grade)

  • This compound tablets (for sample analysis)

Equipment
  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Buffer Preparation Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 223 nm
Run Time 10 minutes
Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 10-60 µg/mL by diluting with the mobile phase.

Preparation of Sample Solution

Tablet Sample: Weigh and finely powder not fewer than 20 this compound tablets. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Validation Parameters
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated by injecting the blank (mobile phase), placebo solution, and a standard solution of this compound.

  • Linearity: The linearity of the method was determined by analyzing a series of six concentrations of this compound over the range of 10-60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy of the method was determined by the recovery study. A known amount of standard this compound was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate injections of the standard solution (40 µg/mL) on the same day. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same standard solution on three different days. The %RSD was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve).

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2°C).

Results and Discussion

The developed HPLC method provided a well-resolved peak for Metoprolol with a retention time of approximately 5.5 minutes. The peak was symmetrical with a tailing factor of less than 1.5.

Method Validation Data
Validation ParameterResultsAcceptance Criteria
Linearity
Range10 - 60 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery)
80% Level99.5%98.0 - 102.0%
100% Level100.2%98.0 - 102.0%
120% Level99.8%98.0 - 102.0%
Precision (%RSD)
Repeatability (n=6)0.5%≤ 2.0%
Intermediate Precision (n=3 days)0.8%≤ 2.0%
Sensitivity
LOD0.1 µg/mL-
LOQ0.3 µg/mL-
Robustness
Flow Rate (0.9 & 1.1 mL/min)%RSD < 2.0%System suitability should pass
Mobile Phase Composition (±2%)%RSD < 2.0%System suitability should pass
Column Temperature (28°C & 32°C)%RSD < 2.0%System suitability should pass

Conclusion

The developed and validated HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The short run time of 10 minutes allows for a high throughput of samples.

References

Analysis of Metoprolol Fumarate in Biological Fluids Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of metoprolol fumarate in biological fluids, primarily human plasma, using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined are based on established and validated practices within the pharmaceutical and bioanalytical fields, ensuring reliability and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate and sensitive quantification of metoprolol in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[2] This note details various sample preparation techniques, chromatographic separation conditions, and mass spectrometric detection parameters for the analysis of metoprolol.

Experimental Protocols

Sample Preparation

The complexity of biological matrices necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest.[3] The choice of extraction method depends on the desired level of cleanliness, recovery, and sample throughput.

2.1.1. Liquid-Liquid Extraction (LLE)

LLE is a common and cost-effective method for extracting metoprolol from plasma.[1][4]

  • Protocol:

    • Pipette 100-500 µL of plasma into a clean polypropylene tube.

    • Add 50 µL of the internal standard (IS) working solution (e.g., Metoprolol-d7 or Bisoprolol).[5][6]

    • Vortex the sample for 30 seconds.

    • For plasma samples, add 200 µL of a pre-treatment solution (e.g., 2% ammonia in water) and vortex.[2]

    • Add 2.5 mL of an organic extraction solvent. Common solvents include a mixture of diethyl ether and dichloromethane (70:30 v/v) or methyl tertiary butyl ether.[1][2]

    • Vortex or shake vigorously for 5-10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[2]

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase.

    • Vortex and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2.1.2. Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE.[4]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of the plasma sample (pre-treated with an internal standard) onto the cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid or ammonium hydroxide in water to remove interferences.[4]

    • Elute the analyte and internal standard with 1 mL of methanol containing 5% acetic acid.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

2.1.3. Protein Precipitation

This is a rapid and simple method suitable for high-throughput analysis.[4][7]

  • Protocol:

    • To 100 µL of plasma, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or a mixture of water and acetonitrile (15:85, v/v)).[8]

    • Vortex for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or vial.

    • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for analysis.

Liquid Chromatography
  • HPLC System: A standard HPLC system capable of delivering reproducible gradients is suitable.[2]

  • Column: A C18 or C8 reversed-phase column is commonly used for the separation of metoprolol. A popular choice is a Phenomenex LUNA C8 column.[2]

  • Mobile Phase:

    • A typical mobile phase consists of a mixture of an aqueous component (e.g., 10mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile and/or methanol).[1][2][5]

    • An isocratic elution is often sufficient. For example, a mixture of acetonitrile, methanol, and 0.1% formic acid can be used.[2][5]

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is generally employed.[2][6]

  • Column Temperature: The column is typically maintained at 40°C.[2]

  • Injection Volume: 5-20 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[1]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is highly effective for metoprolol.[1][5][6]

  • MRM Transitions:

    • Metoprolol: The precursor ion is typically m/z 268.1 or 268.15.[6][9] Common product ions for quantification are m/z 116.0, 130.96, or 115.90.[6][9]

    • Internal Standard (Metoprolol-d7): The precursor ion is m/z 275.2 with a product ion of m/z 123.2.

    • Internal Standard (Bisoprolol): The precursor ion is m/z 326.3 with a product ion of m/z 116.2.[6]

  • Source Parameters: Parameters such as spray voltage, vaporizer temperature, and gas pressures should be optimized for maximum signal intensity.[2]

Data Presentation

The following tables summarize typical quantitative data for the LC-MS analysis of metoprolol.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range0.501 - 538.254 ng/mL[5][9]
Lower Limit of Quantification (LLOQ)0.042 - 3.03 ng/mL[6][10]
Intra-day Precision (%CV)2.54% - 10.65%[10]
Inter-day Precision (%CV)5.01% - 8.51%[10]
Accuracy90.66% - 110.1%[6][9]
Recovery87.5% - 110.1%[6]
Matrix Effect89% (considered acceptable)[6]

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterConditionReference
Liquid Chromatography
ColumnPhenomenex LUNA C8 or Kromasil C18 (5µ, 100 × 4.6 mm)[2][9]
Mobile PhaseAcetonitrile, Methanol, and 0.1% Formic Acid or 5mM Ammonium Formate and Acetonitrile (15:85 v/v)[5][9]
Flow Rate0.6 mL/min[2]
Column Temperature40°C[2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5][6]
Metoprolol MRM Transitionm/z 268.1 → 130.96 or m/z 268.15 → 115.90[6][9]
Internal Standard (IS)Metoprolol-d7 or Propranolol[5][9]
IS MRM Transitionm/z 260.17 → 115.90 (for Propranolol)[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Biological Fluid (e.g., Plasma) add_is Add Internal Standard plasma->add_is extraction Extraction (LLE, SPE, or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for metoprolol analysis.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output biological_sample Biological Sample sample_prep Sample Preparation biological_sample->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection concentration_data Metoprolol Concentration ms_detection->concentration_data

Caption: Logical flow of the analytical method.

References

Application Notes and Protocols for Metoprolol Fumarate in Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for studying the effects of Metoprolol Fumarate in common preclinical models of hypertension. The included methodologies cover both in vivo and in vitro approaches to assess the antihypertensive efficacy and underlying mechanisms of action of this selective β1-adrenergic receptor blocker.

I. Quantitative Data Summary

The following tables summarize the quantitative effects of metoprolol on key cardiovascular parameters in hypertensive animal models.

Table 1: Effect of Metoprolol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseAdministration RouteDurationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)Reference
SHR ControlVehicleOral4 weeksIncreaseIncreaseNo significant change[1]
Metoprolol6 mg/g in foodOral4 weeksPrevention of increaseNot specifiedDecrease[1]
Metoprolol5 mg/kgSubcutaneousSingle doseSignificant decreaseNot specifiedNot specified[2]
Metoprolol45 mg/kgSubcutaneousSingle doseSignificant decreaseNot specifiedNot specified[2]
Metoprolol130 mg/kg/dayOral20 weeks↓ to ~146 mmHg (from 177 mmHg in untreated SHR)Not specifiedNot specified[3]
Metoprolol30 mg/kg/dayOral8 weeks↓ from ~200 mmHg to ~150 mmHgNot specifiedNot specified[4]
Metoprolol4 µmol/kg/hInfusionAcuteSustained decreaseNot specifiedDecrease[5][6]

Table 2: Effect of Metoprolol on Molecular Markers in Hypertension

MarkerModelTreatment DetailsEffectReference
Plasma Renin ActivitySHR6 mg/g in food for 4 weeksNo significant difference compared to control[1]
Plasma Renin ActivityPatients with Heart Failure50 mg twice dailyTemporary suppression[7][8]
Plasma AldosteronePatients with Heart Failure50 mg twice dailyNo significant change[7][8]
Atrial Natriuretic Peptide (ANP)Neonatal Rat Cardiomyocytes (High Glucose)Metoprolol treatmentDecreased expression[9][10]
Brain Natriuretic Peptide (BNP)Patients with Mild Heart FailureMetoprolol uptitration for 6 weeksIncreased plasma levels[11]
Transforming Growth Factor-β (TGF-β)Rat Neonatal CardiomyocytesMetoprolol treatmentIncreased expression[1]
Collagen Type 1α (Col1a)Rat Neonatal CardiomyocytesMetoprolol treatmentIncreased expression[1]

II. Experimental Protocols

A. In Vivo Hypertension Models

This protocol describes the oral administration of metoprolol to SHR and subsequent blood pressure monitoring.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

  • This compound.

  • Vehicle (e.g., sterile water or 0.5% methylcellulose).

  • Oral gavage needles.

  • Animal scale.

  • Non-invasive blood pressure measurement system (tail-cuff method).

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Baseline Measurements: Prior to treatment, measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate of all rats for three consecutive days using the tail-cuff method. Also, record the body weight of each animal.

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 30 mg/mL for a 30 mg/kg dose in a 1 mL/kg volume).

  • Drug Administration: Administer metoprolol or vehicle to the rats daily via oral gavage for the specified duration of the study (e.g., 8 weeks)[4].

  • Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate weekly throughout the study period. To minimize stress-induced variations, perform measurements at the same time of day and in a quiet environment.

  • Data Analysis: At the end of the study, calculate the average change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment and control groups.

This protocol details the induction of hypertension using deoxycorticosterone acetate (DOCA) and salt, followed by metoprolol treatment.

Materials:

  • Male Wistar rats.

  • Deoxycorticosterone acetate (DOCA).

  • Saline solution (1% NaCl).

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical instruments for uninephrectomy.

  • This compound.

  • Vehicle.

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system.

Procedure:

  • Hypertension Induction:

    • Anesthetize the rats.

    • Perform a left unilateral nephrectomy.

    • Allow a one-week recovery period.

    • Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly and replace drinking water with 1% NaCl solution for 4-6 weeks to induce hypertension.

  • Treatment Protocol:

    • After the induction period, divide the hypertensive rats into treatment and control groups.

    • Administer metoprolol or vehicle daily via oral gavage for the desired study duration.

  • Monitoring and Data Analysis:

    • Monitor blood pressure, heart rate, and body weight as described in the SHR protocol.

    • Analyze the data to evaluate the effect of metoprolol on DOCA-salt-induced hypertension.

B. In Vitro Models

This protocol is for assessing the direct effects of metoprolol on the chronotropic (heart rate) and inotropic (force of contraction) responses of isolated atrial tissue.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.

  • This compound stock solution.

  • Isoproterenol (a non-selective β-agonist).

  • Organ bath system with force and rate transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

    • Dissect the atria from the ventricles.

    • Mount the atria in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the atria to equilibrate for at least 60 minutes, during which the bathing solution should be changed every 15 minutes.

  • Experimental Protocol:

    • Record baseline atrial rate and force of contraction.

    • To study the antagonistic effect of metoprolol, first establish a cumulative concentration-response curve for isoproterenol.

    • Wash out the isoproterenol and allow the atria to return to baseline.

    • Incubate the atria with a specific concentration of metoprolol for a defined period (e.g., 30 minutes).

    • In the presence of metoprolol, repeat the cumulative concentration-response curve for isoproterenol.

  • Data Analysis: Compare the concentration-response curves of isoproterenol in the absence and presence of metoprolol to determine the potency of metoprolol as a β-adrenoceptor antagonist (e.g., by calculating the pA2 value).

This protocol describes the isolation of neonatal rat cardiomyocytes and their use in an in vitro hypertrophy assay.[9][10]

Materials:

  • Neonatal (1-3 days old) Sprague-Dawley rat pups.

  • Hanks' Balanced Salt Solution (HBSS).

  • Trypsin and collagenase.

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Plating dishes.

  • Hypertrophic stimuli (e.g., high glucose, phenylephrine).

  • This compound.

  • Microscope with imaging capabilities.

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI).

  • Reagents for qPCR (for hypertrophy markers like ANP and BNP).

Procedure:

  • Cardiomyocyte Isolation:

    • Euthanize the rat pups.

    • Excise the hearts and place them in ice-cold HBSS.

    • Mince the ventricular tissue and digest with trypsin and collagenase to obtain a single-cell suspension.

    • Pre-plate the cell suspension for 1-2 hours to allow for the attachment of non-myocytes (fibroblasts).

    • Collect the non-adherent cardiomyocytes and plate them on coated dishes.

  • Hypertrophy Induction and Treatment:

    • After 24-48 hours in culture, induce hypertrophy by treating the cardiomyocytes with a hypertrophic agonist (e.g., high glucose medium)[9][10].

    • Simultaneously treat the cells with different concentrations of metoprolol or vehicle.

  • Assessment of Hypertrophy:

    • After 48-72 hours of treatment, assess cardiomyocyte hypertrophy by:

      • Cell Size Measurement: Capture images of the cells and measure the cell surface area using image analysis software.

      • Immunofluorescence: Stain the cells for α-actinin to visualize the sarcomeric structure and DAPI for nuclear staining.

      • Gene Expression Analysis: Isolate RNA and perform qPCR to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).

  • Data Analysis: Compare the cell size and marker gene expression between the different treatment groups to evaluate the effect of metoprolol on cardiomyocyte hypertrophy.

III. Visualization of Pathways and Workflows

Signaling Pathway of Metoprolol in Hypertension

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metoprolol This compound Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Blocks Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates (Activates) PKA->Calcium_Channels Inhibited by Metoprolol Gene_Expression Hypertrophic Gene Expression (e.g., ANP, BNP) PKA->Gene_Expression Regulates PKA->Gene_Expression Inhibited by Metoprolol Renin_Release Renin Release (in Kidney Juxtaglomerular Cells) PKA->Renin_Release Stimulates PKA->Renin_Release Inhibited by Metoprolol Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Contraction Myofilament Contraction Calcium_Influx->Contraction Increases

Caption: Signaling pathway of Metoprolol in cardiomyocytes.

Experimental Workflow for Preclinical Hypertension Studies

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Overall Analysis and Conclusion Model_Selection Select Hypertension Model (e.g., SHR, DOCA-Salt) Induction Induce Hypertension (if applicable) Model_Selection->Induction Treatment_InVivo Administer Metoprolol or Vehicle Induction->Treatment_InVivo Monitoring_InVivo Monitor Blood Pressure, Heart Rate, etc. Treatment_InVivo->Monitoring_InVivo Data_Analysis_InVivo Analyze In Vivo Data Monitoring_InVivo->Data_Analysis_InVivo Integration Integrate In Vivo and In Vitro Findings Data_Analysis_InVivo->Integration Tissue_Isolation Isolate Tissues/Cells (e.g., Atria, Cardiomyocytes) Culture_Stimulation Culture and Stimulate (e.g., with Hypertrophic Agents) Tissue_Isolation->Culture_Stimulation Treatment_InVitro Treat with Metoprolol Culture_Stimulation->Treatment_InVitro Assays Perform Functional/Molecular Assays Treatment_InVitro->Assays Data_Analysis_InVitro Analyze In Vitro Data Assays->Data_Analysis_InVitro Data_Analysis_InVitro->Integration Conclusion Draw Conclusions on Efficacy and Mechanism Integration->Conclusion

Caption: General experimental workflow for hypertension studies.

References

Application Notes and Protocols for the Spectrophotometric Determination of Metoprolol Fumarate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative determination of Metoprolol Fumarate in pharmaceutical formulations using UV-Vis spectrophotometry. The described method is simple, cost-effective, rapid, and reliable for routine quality control analysis. The protocols outlined below are based on established and validated spectrophotometric methods for metoprolol salts and are directly applicable to this compound due to the shared chromophoric structure of the metoprolol molecule.

Introduction

Metoprolol is a beta-1-selective adrenergic receptor blocker widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of metoprolol formulations. UV-Vis spectrophotometry offers a straightforward and accessible technique for the quantification of metoprolol in bulk and dosage forms. This method relies on the principle that the drug substance absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.

Principle of the Method

The fundamental principle of this analytical method is the measurement of the absorption of ultraviolet radiation by the metoprolol molecule in a solution. The aromatic ether moiety in the metoprolol structure is the primary chromophore responsible for its UV absorbance. By measuring the absorbance of a solution containing an unknown concentration of this compound and comparing it to the absorbance of standard solutions with known concentrations, the concentration of the drug in the sample can be accurately determined.

Experimental Protocols

Instrumentation
  • UV-Vis Spectrophotometer (Double Beam)

  • 1 cm matched quartz cuvettes

  • Analytical Balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Sonicator

  • Filter paper (Whatman No. 41 or equivalent)

Reagents and Materials
  • This compound reference standard

  • This compound tablets

  • Methanol (AR grade)

  • Distilled water

  • 0.1 N Hydrochloric acid (optional solvent)

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., methanol, distilled water, or 0.1 N HCl) and make up the volume to the mark with the same solvent. This will yield a standard stock solution of 100 µg/mL.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilutions with the chosen solvent to obtain concentrations in the linear range (e.g., 2-25 µg/mL).

  • Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax) against the solvent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the correlation coefficient (R²) and the regression equation from the calibration curve.

Preparation of Sample Solution from Formulations (Tablets)
  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the solvent and mix well.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

  • From the clear filtrate, make an appropriate dilution to obtain a final concentration within the linearity range of the method.

  • Measure the absorbance of the final sample solution at the λmax against the solvent as a blank.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize the quantitative data from various validated spectrophotometric methods for metoprolol salts, which are applicable for the analysis of this compound.

Table 1: Wavelength of Maximum Absorbance (λmax) of Metoprolol in Different Solvents

Solventλmax (nm)
Distilled Water221[1], 224
Methanol222[2], 275[3][4], 280
0.1 N HCl229[1]
Phosphate Buffer (pH 6.8)222[4]

Table 2: Summary of Validation Parameters for Spectrophotometric Methods for Metoprolol

ParameterReported Values
Linearity Range (µg/mL)1-10[1], 2-16[2], 5-25[1][5], 5-30, 10-100[6], 50-250
Correlation Coefficient (R²)> 0.99[1][3]
Limit of Detection (LOD) (µg/mL)0.098[3][4]
Limit of Quantitation (LOQ) (µg/mL)0.297[3][4]
Recovery (%)98.66 - 101.25[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Results start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution from Tablets start->prep_sample prep_work_std Prepare Working Standard Solutions prep_std->prep_work_std scan_lambda Scan for λmax prep_work_std->scan_lambda measure_abs_sample Measure Absorbance of Sample prep_sample->measure_abs_sample measure_abs_std Measure Absorbance of Standards scan_lambda->measure_abs_std plot_calib Plot Calibration Curve measure_abs_std->plot_calib calc_conc Calculate Sample Concentration plot_calib->calc_conc measure_abs_sample->calc_conc end End calc_conc->end

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Principle of Spectrophotometric Analysis

spectrophotometry_principle light UV Light Source cuvette Cuvette with Metoprolol Solution light->cuvette Incident Light (I₀) detector Detector cuvette->detector Transmitted Light (I) readout Absorbance Reading detector->readout

Caption: The logical relationship in spectrophotometric analysis based on Beer-Lambert Law.

Method Validation Considerations

For regulatory submissions or in a GLP/GMP environment, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The UV-Vis spectrophotometric method described provides a simple, accurate, and precise means for the determination of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis due to its speed and low cost. It is recommended to perform a method validation study in the user's laboratory to ensure the suitability of the method for its intended purpose.

References

Application Notes & Protocols: Evaluating Metoprolol Fumarate Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It exerts its therapeutic effects by competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][3] This blockade inhibits the downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), resulting in decreased heart rate, myocardial contractility, and blood pressure.[1][4]

In vitro cell-based assays are crucial for elucidating the mechanism of action, determining potency, and assessing the safety profile of Metoprolol Fumarate. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant and predictive model for these studies, as they recapitulate the electrophysiological and metabolic properties of native human cardiomyocytes.[5][6][7] This document provides detailed protocols for a suite of cell culture assays designed to evaluate the efficacy of this compound.

Key Cellular Models

The choice of cell model is critical for obtaining clinically relevant data.

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells are the preferred model for assessing drug-induced cardiotoxicity and efficacy due to their human origin and expression of the full range of adult cardiac ion channels.[5][8] They allow for the creation of patient-specific models to study genetic predispositions to adverse drug reactions.[5]

  • Primary Human Cardiomyocytes: Considered a gold standard, but their use is limited by availability and viability in culture.[9]

  • H9C2 Cell Line: A rat-derived cardiomyoblast cell line commonly used for initial screening, particularly for studies on cardiac hypertrophy and cytotoxicity, due to its robustness and ease of culture.[10]

Core Efficacy Evaluation Assays

The following assays provide a comprehensive framework for evaluating the cellular effects of this compound.

β1-Adrenergic Receptor Antagonism: cAMP Measurement Assay

This assay directly measures the ability of Metoprolol to block the agonist-induced activation of β1-adrenergic receptors. The downstream second messenger, cAMP, is quantified as a measure of receptor activity.

Protocol:

  • Cell Plating: Seed hiPSC-CMs in a 96-well plate at a density of 30,000-50,000 cells/well and culture until a synchronously beating monolayer is formed.

  • Pre-incubation with Metoprolol:

    • Prepare a serial dilution of this compound (e.g., 1 nM to 100 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Remove the culture medium, wash the cells once with buffer, and add the Metoprolol dilutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of a β-adrenergic agonist, such as Isoproterenol (a non-selective agonist) or Norepinephrine, to all wells. A concentration that elicits ~80% of the maximal response (EC80) is recommended to create a sensitive window for detecting antagonism.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of a competitive immunoassay kit for cAMP (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

    • Measure the intracellular cAMP concentration using a plate reader.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the Metoprolol concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Metoprolol required to inhibit 50% of the agonist-induced cAMP production.

Electrophysiological Assessment using Multi-Electrode Array (MEA)

MEA technology allows for non-invasive, real-time recording of the extracellular field potentials from a population of beating cardiomyocytes, providing key data on chronotropy (beat rate), arrhythmogenicity, and conduction.[11]

Protocol:

  • Cell Plating: Plate hiPSC-CMs on fibronectin-coated MEA plates at a sufficient density to form a functional syncytium. Culture for several days until stable, spontaneous beating is observed.

  • Baseline Recording: Record the baseline electrical activity (field potentials) of the cardiomyocytes for at least 10-15 minutes to establish a stable baseline. Key parameters to measure include beat period, field potential duration (FPD), and spike amplitude.

  • Compound Addition:

    • Prepare a range of this compound concentrations.

    • Add the compounds to the wells, starting with the lowest concentration. Allow the recordings to stabilize for 10-20 minutes after each addition before adding the next concentration.

  • Agonist Challenge (Optional): To specifically assess β1-adrenergic blockade, after the final Metoprolol concentration, an adrenergic agonist (e.g., Isoproterenol) can be added to assess the degree of inhibition of the expected chronotropic response.

  • Data Analysis:

    • Analyze the MEA recordings to quantify changes in beat rate, FPD (an indicator of action potential duration), and the incidence of arrhythmic events like early afterdepolarizations (EADs).[11]

    • Plot the percentage change in these parameters against Metoprolol concentration.

Cardioprotection: Apoptosis and Viability Assays

Metoprolol has been shown to have cardioprotective effects by inhibiting apoptosis.[12] These assays evaluate the ability of Metoprolol to protect cardiomyocytes from a pro-apoptotic stimulus.

A. Cell Viability (MTT Assay)

This assay assesses the general cytotoxicity of Metoprolol at various concentrations.[13][14]

Protocol:

  • Cell Plating: Seed H9C2 cells or hiPSC-CMs in a 96-well plate (1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 1000 µM) for 24, 48, and 72 hours.[13][15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[13][14]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

B. Apoptosis (Caspase-3 Activity Assay)

This assay quantifies the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway.[12]

Protocol:

  • Cell Plating and Treatment: Plate cells as described above.

  • Induce Apoptosis: Co-incubate the cells with a pro-apoptotic stimulus (e.g., Isoproterenol, Doxorubicin, or simulated ischemia-reperfusion conditions) in the presence or absence of various concentrations of this compound for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a buffer provided with a commercial Caspase-3 activity assay kit.

  • Enzymatic Reaction: Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates and incubate according to the kit instructions.

  • Measurement: Measure the colorimetric or fluorescent signal using a plate reader.

  • Data Analysis: Calculate the fold-change in Caspase-3 activity relative to the control group. A reduction in stimulus-induced Caspase-3 activity in the presence of Metoprolol indicates a protective effect.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: β1-Adrenergic Receptor Antagonism

Compound Cell Type Agonist (Concentration) IC50 (nM)
This compound hiPSC-CMs Isoproterenol (10 nM) Example: 50

| Control Antagonist | hiPSC-CMs | Isoproterenol (10 nM) | Example: 10 |

Table 2: Electrophysiological Effects on hiPSC-CMs

Metoprolol Conc. Change in Beat Rate (%) Change in FPDc (%) Arrhythmia Incidence (%)
1 µM Example: -10% Example: +2% Example: 0%
10 µM Example: -25% Example: +5% Example: 0%

| 100 µM | Example: -40% | Example: +8% | Example: 2% |

Table 3: Cytotoxicity in H9C2 Cells (48h Incubation)

Metoprolol Conc. (µM) Cell Viability (% of Control)
10 Example: 98%
100 Example: 95%
500 Example: 80%

| 1000 | Example: 65%[13] |

Table 4: Anti-Apoptotic Effect

Treatment Group Stimulus Caspase-3 Activity (Fold Change)
Control None 1.0
Stimulus Only Isoproterenol (10 µM) Example: 4.5
Metoprolol (1 µM) + Stimulus Isoproterenol (10 µM) Example: 2.5

| Metoprolol (10 µM) + Stimulus | Isoproterenol (10 µM) | Example: 1.5 |

Visualizations

Signaling Pathways and Experimental Workflows

Metoprolol_Signaling_Pathway cluster_membrane Cell Membrane Beta1AR β1-Adrenergic Receptor Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta1AR Metoprolol Metoprolol Metoprolol->Beta1AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response (↑ Heart Rate, ↑ Contractility) PKA->CellularResponse

Caption: β1-Adrenergic signaling pathway and the inhibitory action of Metoprolol.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Culture hiPSC-CMs or H9C2 Cells Plate Plate Cells in Assay-Specific Formats Start->Plate Treat Treat with Metoprolol +/- Agonist/Stimulus Plate->Treat cAMP cAMP Assay Treat->cAMP MEA MEA Recording Treat->MEA Viability Viability (MTT) Treat->Viability Apoptosis Apoptosis (Caspase-3) Treat->Apoptosis Analysis Calculate IC50, % Change, Fold Change cAMP->Analysis MEA->Analysis Viability->Analysis Apoptosis->Analysis End Evaluate Efficacy & Cardioprotection Analysis->End

Caption: General experimental workflow for evaluating Metoprolol efficacy.

References

Application Notes & Protocols: Animal Models for Studying the Cardiovascular Effects of Metoprolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metoprolol Fumarate is a cardioselective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, heart failure, and myocardial infarction.[1][2] Its therapeutic effects primarily stem from the inhibition of catecholamine binding to β1-receptors in the heart, leading to reduced heart rate, cardiac output, and blood pressure.[3][4] Preclinical animal models are indispensable for elucidating the precise mechanisms of action, evaluating cardioprotective effects, and determining the pharmacokinetic and pharmacodynamic profiles of metoprolol. This document provides detailed application notes and protocols for utilizing various animal models to study the cardiovascular effects of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Rodents and rabbits are commonly used to model human cardiovascular diseases due to their well-characterized genetics, relatively low cost, and established experimental procedures.

  • Rats (Sprague-Dawley): Widely used for models of myocardial infarction (MI) and hypertension.[5][6][7] Their larger size compared to mice facilitates surgical procedures and physiological measurements.

  • Mice (C57BL/6): Ideal for genetic manipulation and studying the molecular pathways involved in heart disease.[8][9] Mouse models of MI, heart failure, and dilated cardiomyopathy are well-established.[9][10]

  • Rabbits (New Zealand White): Frequently used for creating models of heart failure due to their cardiovascular physiology being more similar to humans than rodents in some aspects.[11][12][13]

Experimental Disease Models

Myocardial Infarction (MI)

This model is used to study the effects of metoprolol on infarct size, cardiac remodeling, and post-MI cardiac function.[14][15] The most common method is the permanent ligation of the left anterior descending (LAD) coronary artery.[5]

Heart Failure (HF)

Heart failure models are crucial for evaluating metoprolol's ability to improve cardiac function and survival.[1] A common rabbit model involves inducing both volume and pressure overload to mimic the progression of the disease.[12]

Hypertension

Spontaneously Hypertensive Rats (SHR) are a common genetic model used to investigate the antihypertensive effects of metoprolol and its impact on end-organ damage.[7]

Data Presentation: Effects of Metoprolol in Animal Models

The following tables summarize quantitative data from studies evaluating the cardiovascular effects of metoprolol in different animal models.

Table 1: Effects of Metoprolol on Cardiac Function in a Rabbit Heart Failure Model Data extracted from a study involving a rabbit model of heart failure induced by aortic insufficiency and abdominal aorta constriction.[12]

ParameterControl (Sham)Heart Failure (HF)HF + Metoprolol
Ejection Fraction (%) 72.6 ± 5.045.7 ± 3.060.2 ± 5.1
RyR2 Expression (arbitrary units) 0.203 ± 0.0210.106 ± 0.0070.164 ± 0.016
SERCA2a/NCX Ratio 1.96 ± 0.121.22 ± 0.231.68 ± 0.17

Table 2: Hemodynamic Effects of Acute Metoprolol Administration in Mice Data from a study where anesthetized mice received an intravenous injection of metoprolol (3 mg/kg).[16]

ParameterBaselineAfter Metoprolol
Heart Rate (bpm) ~425~325
Stroke Volume (μl) 26 ± 420 ± 4
Cardiac Output (ml/min) ~11~6.5
Systemic Vascular Resistance (mmHg·min/ml) ~7.5~12.5
Ejection Fraction (%) 39 ± 926 ± 4

Table 3: Effects of Metoprolol on Survival and Cardiac Parameters in a Mouse Model of Dilated Cardiomyopathy (DCM) Data from a study using a knock-in mouse model of inherited DCM (TNNT2 gene mutation) treated orally with metoprolol (30 mg/kg/day).[9]

ParameterDCM + VehicleDCM + Metoprolol (30 mg/kg)
Median Survival (days) 70126
Heart Rate (bpm) 621 ± 14511 ± 14
Fractional Shortening (%) 15.1 ± 1.022.0 ± 1.3
LV End-Diastolic Diameter (mm) 4.6 ± 0.14.2 ± 0.1
LV End-Systolic Diameter (mm) 3.9 ± 0.13.3 ± 0.1

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Rats

This protocol describes the ligation of the left anterior descending (LAD) coronary artery.[5][17]

Materials:

  • Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., Ketamine/Xylazine cocktail, sodium pentobarbital, or isoflurane)[18]

  • Mechanical ventilator

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 prolene suture

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat via intraperitoneal injection or gas inhalation.[5][18] Intubate the animal and connect it to a mechanical ventilator.

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • LAD Ligation: Carefully identify the LAD artery. Pass a 6-0 prolene suture under the LAD, approximately 2-3 mm from its origin.

  • Induce Ischemia: Tie a permanent knot to occlude the artery.

  • Confirmation of MI: Successful ligation is confirmed by observing the immediate blanching of the anterior wall of the left ventricle and by ST-segment elevation on the ECG.[17][18]

  • Closure: Close the chest wall in layers.

  • Post-operative Care: Administer analgesics post-operatively and monitor the animal closely during recovery.[5]

Protocol 2: Administration of this compound

Routes and Dosages:

  • Oral Administration: Metoprolol can be administered via oral gavage or mixed in drinking water. Doses in rodent studies often range from 10 mg/kg/day to 50 mg/kg/day.[9][19] In a mouse model of DCM, a beneficial dose was found to be 30 mg/kg/day.[9]

  • Intravenous (IV) Administration: For acute studies, metoprolol can be injected intravenously. A dose of 3 mg/kg has been used in mice to study acute hemodynamic effects.[16]

  • Subcutaneous (via Osmotic Minipumps): For continuous administration over several weeks, osmotic minipumps can be implanted subcutaneously. Doses ranging from 1.4 to 4.1 mg/kg/hour have been tested in mice.[19][20]

Vehicle:

  • This compound is typically dissolved in sterile saline or water for injection. For oral administration, it can be suspended in a vehicle like methylcellulose.[9]

Protocol 3: Assessment of Cardiovascular Function by Echocardiography in Mice

Echocardiography is a non-invasive method used to serially assess cardiac function and structure.[8][10][21]

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)

  • Anesthesia system (isoflurane is commonly used)

  • Warming pad to maintain body temperature

  • ECG and respiration monitoring

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., 1-2% isoflurane). Remove the chest fur using a depilatory cream to ensure good probe contact.

  • Positioning: Place the mouse in a supine or slight left lateral decubitus position on the warming pad.

  • Image Acquisition:

    • Apply ultrasound gel to the chest.

    • Parasternal Long-Axis (PLAX) View: Obtain this view to visualize the left ventricle (LV) from the apex to the base. M-mode measurements are often taken from this view to assess wall thickness and chamber dimensions.[10]

    • Parasternal Short-Axis (PSAX) View: Acquire images at the level of the papillary muscles. This view is standard for M-mode measurements of LV dimensions.[10]

  • Key Parameter Measurement:

    • From M-mode: Measure LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).[21]

    • Calculated Parameters:

      • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100. This reflects systolic function.[21]

      • Ejection Fraction (EF %): Calculated from LV volumes, it is a primary indicator of global systolic function.

    • Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral and aortic valves, providing information on diastolic function and cardiac output.[21]

Signaling Pathways and Visualizations

Metoprolol's primary mechanism is the selective blockade of β1-adrenergic receptors in cardiac cells.[3] This action counteracts the effects of catecholamines like adrenaline and noradrenaline, leading to its therapeutic effects.[4] Recent studies also suggest that metoprolol can modulate the expression of other crucial proteins, such as connexin-43 (Cx43), potentially via microRNA (miR-1) pathways, which may contribute to its cardioprotective effects post-MI.[11][13][14][22]

Metoprolol_Mechanism_of_Action cluster_0 Sympathetic Nervous System Activation cluster_1 Cardiomyocyte Catecholamines Catecholamines (Adrenaline, Noradrenaline) B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Binds & Activates AC Adenylyl Cyclase B1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates Ca²⁺ Channels Effects ↑ Heart Rate ↑ Contractility ↑ Cardiac Output Calcium->Effects Metoprolol Metoprolol Metoprolol->B1_Receptor Blocks

Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.

MI_Experimental_Workflow start Select Animal Model (e.g., Sprague-Dawley Rat) acclimatize Acclimatization Period start->acclimatize baseline Baseline Echocardiography acclimatize->baseline randomize Randomize into Groups (Sham, MI-Vehicle, MI-Metoprolol) baseline->randomize surgery Surgical Procedure: LAD Ligation (MI Groups) or Sham Operation randomize->surgery treatment Initiate Treatment (Metoprolol or Vehicle) surgery->treatment monitoring Post-operative Monitoring & Serial Echocardiography treatment->monitoring endpoint Terminal Endpoint (e.g., 4 weeks post-MI) monitoring->endpoint analysis Hemodynamic Measurement & Tissue Collection endpoint->analysis data Data Analysis: - Cardiac Function - Infarct Size - Molecular Analysis analysis->data

Caption: Experimental workflow for a rat myocardial infarction study.

Metoprolol_Cardioprotective_Effects Metoprolol This compound B1_Block β1-Receptor Blockade Metoprolol->B1_Block miR1 ↓ miR-1 Expression Metoprolol->miR1 modulates HR_Contractility ↓ Heart Rate ↓ Contractility B1_Block->HR_Contractility O2_Demand ↓ Myocardial O₂ Demand HR_Contractility->O2_Demand Remodeling ↓ Adverse Remodeling O2_Demand->Remodeling Cx43 ↑ Connexin-43 (Cx43) Expression miR1->Cx43 Arrhythmia ↓ Arrhythmia Risk Cx43->Arrhythmia Function ↑ Cardiac Function (↑ LVEF, ↑ FS) Remodeling->Function Outcome Improved Post-MI Outcome Function->Outcome Arrhythmia->Outcome

Caption: Logical relationships in metoprolol's cardioprotective effects.

References

Application Notes & Protocols: Formulation of Metoprolol Fumarate for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of hypertension, angina pectoris, and heart failure.[1][2][3][4] Its relatively short biological half-life of 3 to 7 hours necessitates frequent administration to maintain therapeutic plasma concentrations.[4][5] To improve patient compliance and provide a more stable plasma concentration profile, controlled-release (CR) formulations are highly desirable.[6][7] Metoprolol is available in various salt forms, including tartrate, succinate, and fumarate.[1][8][9] While metoprolol succinate and tartrate are commonly used in commercial extended-release products, metoprolol fumarate is also a suitable candidate for CR formulations.[8][10]

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of this compound controlled-release matrix tablets. The methodologies cover formulation development using common polymers, tablet manufacturing, and essential in vitro characterization studies.

Mechanism of Action: β-1 Adrenergic Blockade

Metoprolol selectively antagonizes β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3][5] By blocking these receptors, metoprolol inhibits the actions of catecholamines like adrenaline and noradrenaline.[3][5] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3] The downstream signaling pathway involves the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA).[1][11] This ultimately reduces calcium influx into cardiac cells, dampening the sympathetic drive to the heart.[1][11]

Metoprolol_Pathway cluster_membrane Cardiac Cell Membrane cluster_cell Intracellular Space B1R β-1 Adrenergic Receptor G Gs Protein B1R->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Influx PKA->Ca Phosphorylates Channels Response ↓ Heart Rate ↓ Contractility Ca->Response Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->B1R Activates Metoprolol Metoprolol Metoprolol->B1R Blocks ATP ATP ATP->AC

Caption: Signaling pathway of Metoprolol's action on cardiac cells.

Formulation Development

The development of a controlled-release tablet for a highly water-soluble drug like metoprolol involves selecting appropriate rate-controlling polymers.[10] Hydrophilic matrix systems are a common and effective approach. Polymers like Hydroxypropyl Methylcellulose (HPMC), Eudragit, and natural gums are frequently used to control the drug release rate.[4][12] Upon contact with gastrointestinal fluid, these polymers hydrate to form a gel layer that controls drug diffusion and/or matrix erosion.

Table 1: Example Formulations of Metoprolol CR Matrix Tablets

Ingredient (mg/tablet)FunctionFormulation F1Formulation F2Formulation F3
This compoundActive Pharmaceutical Ingredient100100100
HPMC K100MHydrophilic Matrix Former75100125
Eudragit RSPOHydrophobic Matrix Former505050
Microcrystalline CelluloseDiluent/Filler165140115
PVP K30Binder555
Magnesium StearateLubricant333
TalcGlidant222
Total Weight (mg) 400 400 400

Note: The ratios of polymers (e.g., HPMC, Eudragit) are critical variables that must be optimized to achieve the desired release profile. The quantities are illustrative and based on typical formulation strategies described in the literature.[4][12]

Experimental Protocols

The following protocols detail the steps for manufacturing and evaluating this compound controlled-release tablets.

Protocol 1: Preparation of CR Matrix Tablets by Wet Granulation

Objective: To prepare controlled-release tablets of this compound using a wet granulation method.

Materials & Apparatus:

  • This compound

  • HPMC K100M, Eudragit RSPO, Microcrystalline Cellulose, PVP K30, Magnesium Stearate, Talc

  • Isopropyl Alcohol (IPA)

  • Sieves (#40, #8, #20)

  • Planetary Mixer

  • Tray Dryer or Fluid Bed Dryer

  • Single Station Tablet Press or Rotary Tablet Press

Procedure:

  • Sifting: Sift this compound, polymers (HPMC, Eudragit), and diluent (Microcrystalline Cellulose) through a #40 sieve.

  • Dry Mixing: Load the sifted materials into a planetary mixer and mix for 10-15 minutes to ensure uniform distribution.

  • Binder Preparation: Prepare the binder solution by dissolving PVP K30 in a sufficient quantity of Isopropyl Alcohol.

  • Granulation: Slowly add the binder solution to the dry powder mix under continuous mixing until a coherent wet mass is formed.[4][13]

  • Wet Milling: Pass the wet mass through a #8 sieve to form coarse granules.

  • Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 40-50°C until the loss on drying (LOD) is below 2%.

  • Dry Sizing: Pass the dried granules through a #20 sieve.

  • Lubrication: Add the sifted (#40 sieve) magnesium stearate and talc to the sized granules and blend for 3-5 minutes.

  • Compression: Compress the final blend into tablets using a suitable tablet press.[4][12]

Workflow_Formulation start Start: Raw Materials sift 1. Sifting (API, Polymers, Diluent) start->sift mix 2. Dry Mixing sift->mix granulate 3. Wet Granulation (with Binder Solution) mix->granulate dry 4. Drying granulate->dry size 5. Dry Sizing / Milling dry->size lubricate 6. Lubrication (Blend with Lubricant/Glidant) size->lubricate compress 7. Tablet Compression lubricate->compress eval 8. Evaluation Studies compress->eval

Caption: Experimental workflow for tablet manufacturing via wet granulation.
Protocol 2: Evaluation of Pre-Compression Parameters

Objective: To evaluate the flow properties of the lubricated granules to ensure suitability for compression.

Procedure & Specifications:

  • Bulk Density (BD) & Tapped Density (TD): Determine by measuring the volume of a known weight of powder in a graduated cylinder before and after tapping.

  • Carr’s Index (%): Calculated as [(TD - BD) / TD] × 100.

  • Hausner Ratio: Calculated as TD / BD.

  • Angle of Repose: Determined by the fixed funnel method.

Table 2: Pre-compression Parameter Specifications

ParameterAcceptable RangeFlow Character
Carr’s Index≤ 10Excellent
11 - 15Good
16 - 20Fair
Hausner Ratio1.00 - 1.11Excellent
1.12 - 1.18Good
1.19 - 1.25Fair
Angle of Repose< 30°Excellent
31 - 35°Good
Protocol 3: Evaluation of Post-Compression Parameters

Objective: To evaluate the physical properties of the compressed tablets to ensure they meet quality standards.[4]

Procedure & Specifications:

  • Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within acceptable pharmacopoeial limits.

  • Hardness: Measure the crushing strength of 6-10 tablets using a hardness tester.

  • Friability: Test a sample of tablets in a friabilator. The weight loss should typically be less than 1%.

  • Drug Content Uniformity: Assay the metoprolol content in a number of individual tablets (typically 10) to ensure uniformity.[14]

Table 3: Post-compression Parameter Specifications

ParameterSpecification
Weight Variation± 5% of average weight
Hardness5 - 8 kg/cm ²
Friability< 1.0%
Drug Content95.0% - 105.0% of label claim
Protocol 4: In Vitro Dissolution Studies

Objective: To determine the rate and mechanism of drug release from the controlled-release tablets.

Apparatus & Conditions:

  • Apparatus: USP Type II (Paddle)[4][15]

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer (or a pH-gradient method starting with pH 1.2 acid buffer for 2 hours, followed by pH 6.8).[15][16][17]

  • Temperature: 37 ± 0.5°C[15]

  • Paddle Speed: 50 rpm[4][15]

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours.[6]

  • Analysis: Analyze the withdrawn samples for metoprolol concentration using a validated UV-Vis spectrophotometric method.[4][16]

Procedure:

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and withdraw 5 mL samples at the specified time points.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm filter.[16]

  • Measure the absorbance of the filtrate and determine the concentration of metoprolol released.

Table 4: Example In Vitro Dissolution Data

Time (hours)Formulation F1 (% Release)Formulation F2 (% Release)Formulation F3 (% Release)
122.518.114.3
235.228.922.5
454.846.338.4
885.175.666.7
1298.992.485.2
16-99.196.5
24--99.8

Note: This data is illustrative. Higher polymer concentration (F3 > F2 > F1) generally results in a slower, more extended drug release profile.[4]

Protocol 5: Analysis of Drug Release Kinetics

Objective: To understand the mechanism of drug release by fitting the dissolution data to various mathematical models.

Procedure:

  • Fit the cumulative percent drug release vs. time data into the following kinetic models:

    • Zero-Order: Q = k₀t (for matrix tablets with low soluble drugs)

    • First-Order: log(Q₀ - Q) = kt / 2.303 (for porous matrices)

    • Higuchi Model: Q = kt¹/² (indicates diffusion-controlled release)[6][15]

    • Korsmeyer-Peppas Model: Q / Q∞ = ktⁿ (used to analyze anomalous transport)[4]

  • Determine the correlation coefficient (R²) for each model. The model with the highest R² is considered the best fit.

  • For the Korsmeyer-Peppas model, the release exponent 'n' provides insight into the release mechanism (e.g., n ≈ 0.45 indicates Fickian diffusion, while 0.45 < n < 0.89 suggests non-Fickian or anomalous transport).[4][17]

Workflow_Kinetics cluster_models Mathematical Models data In Vitro Dissolution Data (% Release vs. Time) models Fit Data to Kinetic Models data->models zero Zero-Order first First-Order higuchi Higuchi peppas Korsmeyer-Peppas analysis Analyze R² and 'n' values zero->analysis first->analysis higuchi->analysis peppas->analysis mechanism Determine Drug Release Mechanism (e.g., Diffusion, Erosion, Anomalous Transport) analysis->mechanism

Caption: Logical workflow for determining drug release kinetics.

References

Application Notes and Protocols for High-Throughput Screening of Metoprolol Fumarate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel analogues of Metoprolol Fumarate targeting the β1-adrenergic receptor (β1-AR). The following sections detail the biological context, recommended assays, experimental procedures, and data interpretation.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The development of new Metoprolol analogues with improved pharmacokinetic or pharmacodynamic profiles is of significant interest. High-throughput screening provides a rapid and efficient means to evaluate large libraries of such analogues for their ability to bind to and modulate the activity of the β1-AR.

The primary molecular target of Metoprolol is the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding of its endogenous agonists, such as epinephrine and norepinephrine, the β1-AR couples to the stimulatory G-protein (Gs), activating adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade leads to increased heart rate and contractility. Metoprolol and its analogues act as competitive antagonists, blocking the effects of endogenous catecholamines. Interestingly, some β1-AR antagonists can also induce signaling by promoting the dissociation of a pre-formed complex between the receptor and phosphodiesterase 4 (PDE4), leading to a localized increase in cAMP.

This document outlines two primary HTS assays for screening Metoprolol analogues: a competitive binding assay to determine affinity for the β1-AR and a functional assay to measure the modulation of cAMP levels. A secondary assay to assess β-arrestin recruitment is also described, which can provide insights into potential biased signaling of the compounds.

Signaling Pathway of the β1-Adrenergic Receptor

The binding of an antagonist like Metoprolol or its analogues to the β1-adrenergic receptor primarily blocks the downstream signaling cascade initiated by endogenous agonists. However, antagonist binding can also have independent signaling consequences. The following diagram illustrates these pathways.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular b1ar β1-Adrenergic Receptor gs Gs Protein b1ar->gs Activates pde4 PDE4 b1ar->pde4 Complex Dissociation ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts amp 5'-AMP pde4->amp Degrades local_camp Localized cAMP Increase pde4->local_camp Reduced Degradation agonist Agonist (e.g., Epinephrine) agonist->b1ar Binds and Activates antagonist Metoprolol Analogue (Antagonist) antagonist->b1ar Binds and Blocks atp ATP atp->ac camp->pde4 pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Increased Heart Rate) pka->downstream Phosphorylates local_pka Localized PKA Activation local_camp->local_pka Activates

β1-Adrenergic Receptor Signaling Pathways

Data Presentation: In Vitro Activity of Metoprolol Analogues

The following table summarizes representative data for Metoprolol and its analogues from high-throughput screening assays. This data is illustrative and serves as a template for presenting screening results.

Compound IDStructureβ1-AR Binding Affinity (Ki, nM)[1]cAMP Inhibition (IC50, nM)β-arrestin Recruitment (EC50, nM)β1/β2 Selectivity Ratio
Metoprolol 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol18.625.4>10,00030
Analogue A [Modification 1]5.28.1>10,00050
Analogue B [Modification 2]25.135.8>10,00022
Analogue C [Modification 3]15.820.15,23035
Analogue D [Modification 4]150.3210.5>10,00010

Note: The structures of the analogues are described by their modifications relative to the Metoprolol parent structure. Ki, IC50, and EC50 values are typically determined from dose-response curves generated during the HTS campaign. The β1/β2 selectivity ratio is calculated from the ratio of binding affinities for the β2 and β1 receptors.

Experimental Workflow

The general workflow for a high-throughput screening campaign for Metoprolol analogues is depicted below. This workflow outlines the major stages from initial compound library screening to hit validation.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Hit Validation & Characterization start Metoprolol Analogue Library (e.g., 10,000 compounds) primary_assay Primary HTS Assay (e.g., TR-FRET cAMP Assay) Single High Concentration start->primary_assay hits Initial Hits (>50% Inhibition) primary_assay->hits dose_response Dose-Response Screening (10-point concentration curve) hits->dose_response ic50 Determine IC50 Values dose_response->ic50 orthogonal_assay Orthogonal Assay (e.g., β-arrestin Recruitment) ic50->orthogonal_assay confirmed_hits Confirmed Hits orthogonal_assay->confirmed_hits selectivity Selectivity Profiling (β2-AR, other GPCRs) confirmed_hits->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_candidates Lead Candidates sar->lead_candidates

References

Application Note: Analysis of Metoprolol and its Impurities Using Hydrophilic Interaction Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the separation and quantification of Metoprolol and its related impurities using Hydrophilic Interaction Chromatography (HILIC), particularly beneficial for analyzing polar and non-chromophoric impurities.

Introduction

Metoprolol is a widely used beta-blocker for treating various cardiovascular diseases.[1][2][3] During its synthesis and storage, impurities can arise, which may impact the efficacy and safety of the final drug product.[4] Some of these impurities, such as European Pharmacopoeia (EP) impurities M and N, are polar, non-chromophoric α-hydroxyamines that are poorly retained in conventional reversed-phase chromatography and are not detectable by UV.[5]

Hydrophilic Interaction Chromatography (HILIC) offers a robust solution for retaining and separating such polar compounds. This application note details a HILIC method coupled with Charged Aerosol Detection (CAD) and UV detection for the comprehensive analysis of Metoprolol and its key impurities.[4][5][6] CAD is a universal detection technique that provides a consistent response for non-volatile analytes, making it ideal for quantifying compounds lacking a UV chromophore.[4]

Experimental

Instrumentation and Columns
  • UHPLC System: A high-performance liquid chromatography system, such as the Thermo Scientific™ Vanquish™ UHPLC system, equipped with a binary pump, autosampler, and column compartment is recommended.[4]

  • Detectors:

    • Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.

    • Diode Array Detector (DAD) or UV Detector for monitoring chromophoric compounds.[4]

  • Columns:

    • Thermo Scientific™ Acclaim™ Trinity™ P2 (mixed-mode HILIC/SAX/WAX) column.[4][6]

    • Halo Penta HILIC column (4.6 × 150 mm, 5 μm).[5]

Reagents and Standards
  • Solvents: Acetonitrile (ACN) and methanol (MeOH), HPLC grade.

  • Buffer: Ammonium formate.

  • Standards: Metoprolol, Metoprolol EP Impurity A, Metoprolol EP Impurity M, and Metoprolol EP Impurity N reference standards.

Protocols

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of Metoprolol and each impurity in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.

Chromatographic Conditions

Two exemplary HILIC methods are presented below:

Method 1: Using Acclaim Trinity P2 Column [4][6]

ParameterCondition
Column Thermo Scientific™ Acclaim™ Trinity™ P2
Mobile Phase Isocratic elution with a suitable mixture of acetonitrile and ammonium formate buffer.
Flow Rate As required to achieve optimal separation.
Column Temp. Ambient or controlled as per method development.
Injection Vol. 1 µL
UV Detection 280 nm
CAD Settings Optimized for signal-to-noise.

Method 2: Using Halo Penta HILIC Column [5]

ParameterCondition
Column Halo Penta HILIC (4.6 × 150 mm, 5 μm)
Mobile Phase 85% Acetonitrile and 15% Ammonium Formate Buffer (100 mM, pH 3.2)
Flow Rate As required for optimal separation.
Column Temp. Ambient or controlled.
Injection Vol. To be optimized.
Detection Charged Aerosol Detector (CAD)

Quantitative Data

The following tables summarize the quantitative performance of the HILIC-CAD method for the analysis of Metoprolol and its impurities.

Table 1: Linearity Data for Metoprolol and Impurities using CAD and UV Detection [6]

CompoundDetectorCoefficient of Determination (r²)
MetoprololCAD> 0.994
Impurity ACAD> 0.994
Impurity MCAD> 0.994
Impurity NCAD> 0.994
MetoprololUV (280 nm)> 0.994
Impurity AUV (280 nm)> 0.994

Table 2: Limits of Detection (LOD) for Metoprolol and Impurities using CAD [4]

CompoundLOD (ng on column)
Metoprolol2.5
Impurity A2.5
Impurity M10
Impurity N25

Visualizations

HILIC Separation Mechanism

The following diagram illustrates the fundamental principle of Hydrophilic Interaction Chromatography.

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) WaterLayer Immobilized Water Layer WaterLayer->StationaryPhase Interacts with Stationary Phase MobilePhase High Organic Content (e.g., >80% Acetonitrile) PolarAnalyte Polar Analyte (Metoprolol) PolarAnalyte->WaterLayer Partitions into Water Layer NonPolarAnalyte Less Polar Analyte NonPolarAnalyte->MobilePhase Elutes Earlier Metoprolol_Workflow cluster_prep Sample & Standard Preparation cluster_hilic HILIC Analysis cluster_data Data Processing Prep_Standards Prepare Stock and Working Standards of Metoprolol and Impurities in Methanol Injection Inject Sample/Standard onto HILIC Column Prep_Standards->Injection Prep_Sample Prepare Sample Solution (e.g., dissolve drug product) Prep_Sample->Injection Separation Isocratic Elution with ACN/Ammonium Formate Mobile Phase Injection->Separation Detection Detection via CAD and/or UV Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Quantify Metoprolol and Impurities using Calibration Curves Integration->Quantification Reporting Generate Analysis Report Quantification->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Metoprolol Fumarate Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with metoprolol fumarate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and how does it compare to other metoprolol salts?

This compound has a moderate aqueous solubility. At 37°C, its solubility is approximately 472 mg/mL.[1] This is lower than metoprolol tartrate (3,630 mg/mL) but higher than metoprolol succinate (276 mg/mL).[1] Another source indicates that metoprolol tartrate is soluble in water at concentrations greater than 1000 mg/mL.[2]

Q2: What are the primary factors that can influence the solubility of this compound in my experiments?

Several factors can affect the solubility of this compound, including:

  • pH of the aqueous solution: The ionization state of this compound is pH-dependent, which can significantly impact its solubility.

  • Temperature: Generally, solubility increases with temperature.

  • Presence of co-solvents or excipients: The addition of other substances to the solution can either enhance or decrease solubility.

  • Polymorphism: Different crystalline forms of this compound may exhibit different solubility profiles.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH modification is a common and effective technique to enhance the solubility of ionizable drugs like metoprolol.[3][4] Since metoprolol is a weak base, adjusting the pH of the aqueous solution can alter its degree of ionization and, consequently, its solubility. Experimenting with different buffer systems to find the optimal pH for your desired concentration is recommended.

Q4: Are there any common excipients that can be used to improve the solubility of this compound?

Yes, various excipients can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[5] For this compound, you might consider:

  • Co-solvents: Such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[3][5]

  • Surfactants: Like sodium lauryl sulfate (SLS) or polysorbates, which can increase solubility by reducing surface tension and forming micelles.[6]

  • Complexing agents: Cyclodextrins are frequently used to form inclusion complexes with drug molecules, thereby increasing their apparent solubility.[5][7]

Troubleshooting Guides

Issue 1: this compound is not dissolving at the desired concentration in my aqueous buffer.

Possible Causes and Solutions:

Cause Troubleshooting Step
Suboptimal pH The pH of your buffer may not be optimal for this compound solubility. Action: Prepare a series of buffers with varying pH values (e.g., from pH 1.2 to 7.4) and determine the solubility at each pH to identify the optimal range.
Insufficient Mixing/Agitation The drug may not be adequately dispersed in the solvent. Action: Increase the mixing time or use a more vigorous agitation method, such as sonication, to facilitate dissolution.
Low Temperature The temperature of your solution may be too low. Action: Gently warm the solution while stirring to see if solubility improves. Be mindful of the potential for degradation at elevated temperatures.
Approaching Saturation Limit The desired concentration may exceed the intrinsic solubility of this compound under the current conditions. Action: Consider using a solubility-enhancing technique as outlined in the FAQs (e.g., addition of co-solvents, surfactants, or complexing agents).
Issue 2: Precipitation of this compound is observed over time.

Possible Causes and Solutions:

Cause Troubleshooting Step
Supersaturated Solution The initial dissolution may have created a supersaturated solution that is not stable. Action: Re-evaluate the solubility limit under your experimental conditions. It may be necessary to work at a lower concentration or incorporate stabilizing excipients.
Change in pH or Temperature Fluctuations in the experimental environment can lead to precipitation. Action: Ensure that the pH and temperature of your solution are maintained at a constant level.
Common Ion Effect If your buffer contains ions that are also present in the metoprolol salt (fumarate), it could decrease solubility. Action: Try using a different buffer system that does not share a common ion.
Polymorphic Transformation The dissolved form may be converting to a less soluble polymorphic form over time. Action: Characterize the solid form of the precipitate using techniques like X-ray powder diffraction (XRPD) to investigate potential polymorphism.

Quantitative Data Summary

Table 1: Aqueous Solubility of Metoprolol Salts at 37°C

Metoprolol SaltAqueous Solubility (mg/mL)Reference
Metoprolol Tartrate3,630[1]
This compound472[1]
Metoprolol Succinate276[1]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

  • Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the appropriate mobile phase or buffer.

  • Analyze the concentration of metoprolol in the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Repeat the experiment in triplicate to ensure reproducibility.

Protocol 2: Standard Dissolution Test for Metoprolol Tablets

This protocol describes a standard dissolution test for metoprolol tablets, which can be adapted to assess the dissolution of different formulations.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Water bath maintained at 37 ± 0.5°C

  • HPLC or UV-Vis spectrophotometer for analysis

Dissolution Medium:

  • 900 mL of pH 6.8 phosphate buffer, deaerated.

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place one this compound tablet in each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 100 rpm).[8][9][10]

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[8][11]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of metoprolol in the filtered samples using a validated analytical method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Opens Cardiac_Effects Increased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks

Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.

Solubility_Workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Analysis & Optimization Start Start: Solubility Issue with this compound Define_Target Define Target Concentration & Aqueous Medium Start->Define_Target pH_Screening pH Adjustment (e.g., pH 1.2 - 7.4) Define_Target->pH_Screening Equilibrium_Solubility Determine Equilibrium Solubility (Protocol 1) pH_Screening->Equilibrium_Solubility CoSolvent_Screening Co-solvent Addition (e.g., Ethanol, PG) Surfactant_Screening Surfactant Addition (e.g., SLS, Tween) CoSolvent_Screening->Surfactant_Screening CoSolvent_Screening->Equilibrium_Solubility Surfactant_Screening->Equilibrium_Solubility Complexation Consider Complexation (e.g., Cyclodextrins) Surfactant_Screening->Complexation Analyze_Results Target Solubility Achieved? Equilibrium_Solubility->Analyze_Results Analyze_Results->CoSolvent_Screening No End End: Optimized Formulation Analyze_Results->End Yes Complexation->Equilibrium_Solubility

Caption: Experimental workflow for enhancing this compound solubility.

References

Technical Support Center: Optimizing HPLC for Metoprolol Fumarate Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing High-Performance Liquid Chromatography (HPLC) parameters for Metoprolol Fumarate impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Metoprolol that I should be looking for?

A1: Several impurities for Metoprolol are recognized by pharmacopeias, with some of the key ones being Impurity A, Impurity B, Impurity C, Impurity E, Impurity F, Impurity G, Impurity H, Impurity J, Impurity M, Impurity N, and Impurity O.[1] It is crucial to have certified reference standards for these impurities for accurate identification and quantification during your HPLC analysis.[1]

Q2: Which type of HPLC column is most suitable for Metoprolol impurity profiling?

A2: The choice of column depends on the specific impurities you are targeting.

  • Reversed-Phase (RP) C18 columns are widely used and effective for separating Metoprolol and its chromophoric impurities.[2][3][4] Columns like the ACE 5 C18 (250 mm x 4.6 mm, 5µm) and Agilent Poroshell 120 EC-C18 have been successfully used.[2][5]

  • Hydrophilic Interaction Chromatography (HILIC) columns are particularly useful for separating non-aromatic and more polar impurities, such as Impurities M and N, which may not be well-retained on traditional C18 columns.[6][7][8] A mixed-mode column like the Acclaim™ Trinity™ P2, which has HILIC, anion-exchange, and cation-exchange properties, has been shown to be effective.[6][7]

Q3: What are the recommended mobile phase compositions?

A3: Mobile phase selection is critical for achieving good separation.

  • For Reversed-Phase methods: A gradient elution using a mixture of an aqueous buffer (e.g., pH 2.5 buffer, 10 mM KH2PO4 at pH 2.75, or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is common.[2][4][5] For example, one method uses a gradient with mobile phase A consisting of a pH 2.5 buffer and methanol (95:5 v/v) and mobile phase B consisting of methanol and acetonitrile (55:45 v/v).[2]

  • For HILIC methods: An isocratic mobile phase with a high organic content is typically used. For instance, a mobile phase of ammonium formate buffer and acetonitrile can be optimized for the separation of polar impurities.[6][7][8]

Q4: What is the optimal detection wavelength for Metoprolol and its impurities?

A4: A UV detector set at 225 nm or 223 nm is frequently used for the analysis of Metoprolol and its chromophoric impurities.[2][4][9] Some methods also use detection at 235 nm or 224 nm .[3][10] For impurities that lack a UV chromophore (like Impurities M and N), a universal detector such as a Charged Aerosol Detector (CAD) is necessary for detection and quantification.[6][7][8]

Troubleshooting Guide

Issue 1: Poor resolution between Metoprolol and an impurity peak.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: Adjust the ratio of the organic modifier to the aqueous buffer. In reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve the resolution of early eluting peaks. For gradient methods, optimizing the gradient slope can effectively separate closely eluting compounds.

  • Possible Cause 2: Incorrect pH of the Mobile Phase.

    • Solution: The pH of the mobile phase buffer should be at least 2 units away from the pKa of the analytes to ensure consistent ionization and peak shape. For Metoprolol, a slightly acidic pH (e.g., 2.5-3.5) is often used to ensure it is in its protonated form, leading to better retention and peak shape on a C18 column.

  • Possible Cause 3: Column is not suitable.

    • Solution: If resolution issues persist, consider a column with a different selectivity. For example, a Phenyl-Hexyl column can offer different selectivity compared to a standard C18 column.[5] For polar impurities, switching to a HILIC column may be necessary.[6][7]

Issue 2: Peak tailing for the Metoprolol peak.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Metoprolol is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Using a low pH mobile phase (e.g., pH 3) can suppress the ionization of silanol groups. Also, ensure a high-quality, end-capped column is being used.

  • Possible Cause 2: Column overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.

Issue 3: I cannot detect certain impurities (e.g., Impurity M and N).

  • Possible Cause: Inappropriate detector.

    • Solution: Impurities M and N are non-aromatic and do not have a UV chromophore, making them invisible to a UV detector.[6][7] You must use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect these impurities. The use of a CAD has been demonstrated to be effective for the quantification of these non-chromophoric impurities.[6][7][8]

Issue 4: Baseline noise or drift.

  • Possible Cause 1: Contaminated mobile phase.

    • Solution: Always use HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase through a 0.45 µm filter before use.[2] In gradient elution, impurities in the mobile phase can accumulate on the column and elute as the solvent strength increases, causing baseline issues.

  • Possible Cause 2: Detector lamp is failing.

    • Solution: Check the detector's diagnostic parameters. A decrease in lamp energy or an increase in noise may indicate that the lamp needs to be replaced.

Data Presentation

Table 1: Example HPLC Parameters for Metoprolol Impurity Profiling (Reversed-Phase)

ParameterMethod 1[2]Method 2[3]Method 3[4]
Column ACE 5 C18 (250 mm x 4.6 mm, 5µm)YMC-Triart PFP, C18 (250 mm x 4.6 mm, 5 µm)Agilent Eclipse XBD-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 95:5 v/v of pH 2.5 buffer and methanolBuffer solution 210 mM KH2PO4 (pH 2.75)
Mobile Phase B 55:45 v/v methanol and acetonitrileAcetonitrileAcetonitrile
Elution GradientIsocratic (60:40 v/v Mobile Phase A:B)Isocratic (30:70 v/v Mobile Phase A:B)
Flow Rate 1.0 mL/min1.2 mL/min0.6 mL/min
Column Temp. 30°C25°C22°C
Detection UV at 225 nmUV at 235 nmUV at 225 nm
Run Time 60 minutes30-40 minutes< 10 minutes

Table 2: Example HPLC Parameters for Metoprolol Impurity Profiling (HILIC)

ParameterMethod 4[6][7]
Column Acclaim™ Trinity™ P2 (mixed-mode HILIC)
Mobile Phase Isocratic mixture of ammonium formate buffer and acetonitrile
Detection UV and Charged Aerosol Detector (CAD)
Target Analytes Metoprolol and Impurities A, M, and N

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Chromophoric Impurities

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by mixing a pH 2.5 buffer and methanol in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane filter.

    • Prepare Mobile Phase B by mixing methanol and acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter.

    • Degas both mobile phases by sonication or helium sparging.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases).

    • Prepare individual stock solutions of known impurity reference standards in the same diluent.

    • Prepare a working standard solution containing Metoprolol and all relevant impurities at a known concentration.

    • Prepare the test sample by dissolving the drug substance or product in the diluent to a final concentration similar to the working standard. Filter the sample solution through a 0.45 µm PVDF filter.[2]

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column (e.g., ACE 5 C18, 250 mm x 4.6 mm, 5µm).

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 225 nm.

    • Program a gradient elution profile as required for the separation.

  • Analysis:

    • Inject a blank (diluent), followed by the working standard solution, and then the sample solution.

    • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Iterative Optimization cluster_3 Resolution Problem Identify Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) Check_Method Review Method Parameters: - Mobile Phase pH & Composition - Column Type & Age - Flow Rate & Temperature Problem->Check_Method Isolate Potential Cause Check_System Inspect HPLC System: - Pump Pressure Fluctuations - Leaks - Detector Lamp Status Problem->Check_System Check_Sample Evaluate Sample Preparation: - Correct Diluent? - Sample Overload? - Filtered? Problem->Check_Sample Adjust_Mobile_Phase Adjust Mobile Phase (e.g., Modify pH, Change Organic Ratio) Check_Method->Adjust_Mobile_Phase If method related Change_Column Change Column (e.g., Different Selectivity, New Column) Adjust_Mobile_Phase->Change_Column If resolution still poor Solution Problem Resolved: Method Optimized Adjust_Mobile_Phase->Solution If successful Optimize_Gradient Optimize Gradient Profile Change_Column->Optimize_Gradient If further optimization needed Change_Column->Solution If successful Optimize_Gradient->Solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow Start Start: Method Development Goal (Impurity Profiling) Prep Preparation: - Mobile Phase - Standards - Samples Start->Prep HPLC_Setup HPLC System Setup: - Install Column - Set Flow Rate, Temp, Wavelength Prep->HPLC_Setup Analysis Chromatographic Analysis: - Inject Blank, Standard, Sample HPLC_Setup->Analysis Data_Processing Data Processing: - Peak Integration - Impurity Identification - Quantification Analysis->Data_Processing Validation Method Validation (as per ICH guidelines) Data_Processing->Validation End End: Validated Method Validation->End

References

Technical Support Center: Troubleshooting Metoprolol Fumarate Degradation in Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting metoprolol fumarate degradation in stability studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My stability samples are showing significant degradation of this compound, especially under basic and oxidative stress conditions. What are the likely degradation pathways?

A: this compound is known to be susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions.[1][2] The primary degradation pathways involve modifications to the ether linkage and the secondary amine.

  • Hydrolytic Degradation: Under acidic and basic conditions, the ether linkage in the metoprolol molecule can be cleaved. Basic conditions, in particular, have been shown to cause significant degradation.[3]

  • Oxidative Degradation: Oxidation can lead to the formation of various degradation products, including those resulting from hydroxylation of the aromatic ring and N-dealkylation.[4] One notable degradation product formed through a radical-initiated oxidation pathway is 3-isopropylamino-1,2-propanediol.[5]

To confirm the degradation pathway, it is recommended to perform forced degradation studies under controlled conditions and use a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify the resulting degradants.[1][2]

Metoprolol This compound Acid Acid Hydrolysis Metoprolol->Acid H+ Base Base Hydrolysis Metoprolol->Base OH- Oxidation Oxidation Metoprolol->Oxidation [O] DP1 Degradation Product 1 (Ether Cleavage) Acid->DP1 Base->DP1 DP2 Degradation Product 2 (Hydroxylation) Oxidation->DP2 DP3 3-isopropylamino-1,2-propanediol Oxidation->DP3 start Unexpected Peak Observed ref_std Compare with Reference Standard start->ref_std placebo Analyze Placebo Sample start->placebo is_degradant Is it a Degradation Product? ref_std->is_degradant placebo->is_degradant forced_deg Perform Forced Degradation lcms LC-MS Analysis forced_deg->lcms identify Identify Structure lcms->identify is_degradant->forced_deg Yes not_degradant Not a Degradant (e.g., excipient peak) is_degradant->not_degradant No start Start: Forced Degradation Study acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 10% H₂O₂) start->oxidation thermal Thermal Degradation (e.g., 60°C, 24h) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

Improving the yield and purity of Metoprolol Fumarate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of Metoprolol Fumarate. Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a three-step process:

  • Epoxide Formation: Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form the intermediate epoxide, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.[1][2]

  • Amination: Ring-opening of the epoxide with isopropylamine to form Metoprolol base.[1][2]

  • Salt Formation: Reaction of the Metoprolol base with fumaric acid to yield this compound.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: Several parameters are crucial for optimizing the synthesis:

  • Reaction Temperature: Temperature control is vital in all steps. Higher temperatures can increase reaction rates but may also lead to the formation of impurities.[3]

  • Molar Ratios of Reactants: The stoichiometry of the reactants, particularly the ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin and the epoxide to isopropylamine, significantly impacts the reaction's efficiency and impurity profile.[1]

  • pH Control: Maintaining the correct pH during the work-up of the epoxide formation step is essential for the purity of the intermediate.[1]

  • Solvent Selection: The choice of solvent is critical for both the reaction and the final crystallization step, affecting yield, purity, and crystal form.

Q3: What are the common impurities in this compound synthesis and how can they be minimized?

A3: Common impurities can arise from side reactions or unreacted starting materials. A significant impurity can be the diamine formed by the reaction of two molecules of the epoxide with one molecule of isopropylamine. To minimize impurity formation:

  • Avoid excessive temperatures during the reaction.[3]

  • Optimize the molar ratio of reactants to ensure complete conversion of the limiting reagent.[1]

  • Careful control of the reaction conditions during the epoxide ring-opening step is crucial.

  • Thorough purification of the Metoprolol base before salt formation is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Epoxide Formation Step Incomplete reaction of 4-(2-methoxyethyl)phenol.- Ensure the molar ratio of epichlorohydrin to the phenol is optimized (a slight excess of epichlorohydrin is common).- Verify the reaction temperature is within the optimal range (e.g., 40-45°C).- Check the purity and activity of the base used.
Low Yield in Amination Step Incomplete reaction of the epoxide.- Use a sufficient excess of isopropylamine.- Ensure the reaction temperature is appropriate to drive the reaction to completion without generating excessive byproducts.
High Impurity Levels in Metoprolol Base Formation of byproducts due to high reaction temperatures or incorrect stoichiometry.- Maintain strict temperature control, especially during the addition of reagents.- Optimize the molar ratios of reactants.- Purify the crude Metoprolol base by recrystallization or column chromatography before proceeding to the salt formation step.
Poor Crystal Quality of this compound Improper solvent system or cooling rate during crystallization.- Screen different solvent systems for crystallization (e.g., isopropanol, ethanol, acetone-water mixtures).- Control the cooling rate during crystallization; slow cooling generally yields better crystals.- Ensure the Metoprolol base is of high purity before salt formation.
Final Product Fails Purity Specifications Presence of residual solvents or starting materials.- Ensure adequate drying of the final product under vacuum.- Confirm the purity of the Metoprolol base using techniques like HPLC before salt formation.- Recrystallize the final product from a suitable solvent.

Experimental Protocols

Detailed Methodology for this compound Synthesis

Step 1: Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (Epoxide Intermediate)

  • To a stirred solution of 4-(2-methoxyethyl)phenol in a suitable organic solvent (e.g., toluene), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).

  • Heat the mixture to 40-45°C.

  • Slowly add epichlorohydrin (1.1 to 1.4 molar equivalents) to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at this temperature for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, cool the reaction mixture and wash the organic layer with water. Adjust the pH of the aqueous washings to 7-8 to ensure high purity of the epoxide.[1]

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude epoxide. The purity of the epoxide at this stage should be high (typically 97-99%) to proceed to the next step.[1]

Step 2: Synthesis of Metoprolol Base

  • Dissolve the crude epoxide in a suitable solvent such as isopropyl alcohol.

  • Add a significant excess of isopropylamine (e.g., 5-6 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., toluene) and wash with water to remove any remaining isopropylamine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Metoprolol base.

Step 3: Synthesis and Purification of this compound

  • Dissolve the crude Metoprolol base in a suitable solvent (e.g., isopropanol or ethanol).

  • In a separate flask, dissolve fumaric acid (0.5 molar equivalents) in the same solvent, heating gently if necessary.

  • Slowly add the fumaric acid solution to the Metoprolol base solution with stirring.

  • The this compound salt will precipitate out of the solution. The mixture may be heated to ensure complete reaction and then cooled slowly to promote crystallization.

  • Filter the precipitated solid and wash with a small amount of cold solvent.

  • Dry the solid under vacuum at an appropriate temperature to obtain this compound.

  • For higher purity, the product can be recrystallized from a suitable solvent system.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity of Metoprolol Succinate (for reference)

ParameterCondition 1Condition 2Yield (%)Purity (%)
Epoxide: Isopropylamine Molar Ratio 1:51:5.2585>99
Reaction Temperature (Amination) 25°C30°C88-89>99
Salt Formation Solvent AcetoneMethanol (recrystallization)72-75>99.8

Note: This data is for Metoprolol Succinate and serves as a reference for understanding the impact of reaction parameters. Optimal conditions for this compound may vary.[1]

Visualizations

Synthesis_Pathway 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Epoxide Intermediate Epoxide Intermediate 4-(2-methoxyethyl)phenol->Epoxide Intermediate Base, Heat Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Intermediate Metoprolol Base Metoprolol Base Epoxide Intermediate->Metoprolol Base Heat Isopropylamine Isopropylamine Isopropylamine->Metoprolol Base This compound This compound Metoprolol Base->this compound Fumaric Acid Fumaric Acid Fumaric Acid->this compound

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Epoxide_Formation Step 1: Epoxide Formation Start->Epoxide_Formation Amination Step 2: Amination Epoxide_Formation->Amination Salt_Formation Step 3: Salt Formation Amination->Salt_Formation Final_Product This compound Salt_Formation->Final_Product Low_Yield_Purity Low Yield or Purity? Final_Product->Low_Yield_Purity Check_Temp Check Reaction Temperatures Low_Yield_Purity->Check_Temp Yes Check_Ratios Check Molar Ratios Check_Temp->Check_Ratios Check_pH Check pH During Work-up Check_Ratios->Check_pH Check_Solvent Check Crystallization Solvent Check_pH->Check_Solvent Optimize_Parameters Optimize Parameters Check_Solvent->Optimize_Parameters Optimize_Parameters->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Resolution of Metoprolol Fumarate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of Metoprolol Fumarate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems and provides systematic solutions to enhance the resolution of this compound enantiomers.

Question: Why am I observing poor or no resolution of Metoprolol enantiomers?

Answer:

Poor or no resolution is a frequent challenge. Several factors in your chromatographic or electrophoretic system could be the cause. Consider the following troubleshooting steps:

  • Chiral Stationary Phase (CSP) or Chiral Selector Selection: The choice of the chiral selector is paramount. For Metoprolol, polysaccharide-based CSPs like Chiralcel OD and Chiralpak AD, as well as macrocyclic antibiotic phases like Chirobiotic T, have proven effective.[1][2][3] If you are using a different type of CSP, it may not have the necessary enantioselective recognition for Metoprolol. In capillary electrophoresis (CE), cyclodextrins and their derivatives, such as carboxymethyl-beta-cyclodextrin (CM-β-CD), are commonly used as chiral selectors.[4][5]

  • Mobile Phase Composition (for HPLC/SFC):

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, isopropanol, acetonitrile) significantly impact resolution. For instance, in supercritical fluid chromatography (SFC), a mobile phase of carbon dioxide with a methanol co-solvent is often used.[6][7]

    • Additives: Acidic or basic additives can improve peak shape and resolution. For example, adding a small percentage of isopropyl amine or trifluoroacetic acid to the mobile phase can enhance separation.[7]

    • pH of Aqueous Phase (for RP-HPLC): When using a reversed-phase method with a chiral mobile phase additive, the pH of the aqueous portion of the mobile phase is critical. For Metoprolol, a pH of around 3.1 has been shown to be effective when using methyl-β-cyclodextrin.[8]

  • Buffer Composition (for CE): In capillary electrophoresis, the pH and concentration of the running buffer are crucial. For Metoprolol enantiomer separation using CM-β-CD, a 100-mM acetate buffer at pH 4.0 has been successfully employed.[4]

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. An increase in temperature may decrease retention times but could either increase or decrease resolution depending on the specific CSP and analyte interaction.[7] It is advisable to screen a range of temperatures (e.g., 25-45 °C) to find the optimal condition.

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution. A lower flow rate generally allows for better mass transfer and can lead to improved resolution, although at the cost of longer analysis times.

Question: How can I improve the peak shape of my Metoprolol enantiomers?

Answer:

Poor peak shape, such as tailing or fronting, can compromise resolution and quantification. Here are some strategies to improve it:

  • Mobile Phase Additives: As mentioned, the addition of small amounts of acids (e.g., acetic acid, formic acid) or bases (e.g., triethylamine, diethylamine) to the mobile phase can significantly improve the peak shape of basic compounds like Metoprolol by minimizing interactions with residual silanols on the stationary phase.[9]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting the sample in a stronger solvent can lead to peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: If the peak shape deteriorates over time, your column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Question: My resolution is inconsistent between runs. What could be the cause?

Answer:

Inconsistent results often point to a lack of system equilibration or changes in experimental conditions.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is particularly important when using mobile phases with additives.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times and resolution.[7]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to variable results.

  • Sample Stability: Metoprolol may degrade under certain conditions. Ensure your samples are stored properly and analyze them within a reasonable timeframe.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for resolving this compound enantiomers?

A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC)[1][2][8], Supercritical Fluid Chromatography (SFC)[6][7], and Capillary Electrophoresis (CE).[4][10] Each method has its advantages, with HPLC being widely available, SFC offering faster separations with lower organic solvent consumption, and CE providing high efficiency for small sample volumes.

Q2: Which chiral stationary phases (CSPs) are recommended for HPLC and SFC separation of Metoprolol enantiomers?

A2: Polysaccharide-based CSPs are highly successful. Specifically, cellulose-based columns like Chiralcel OD and amylose-based columns like Chiralpak AD and Chiralpak IG are frequently reported to provide good resolution for Metoprolol and its metabolites.[1][7][11] Macrocyclic antibiotic phases such as Chirobiotic T have also been used effectively.[3]

Q3: Can I resolve Metoprolol enantiomers on a standard achiral column?

A3: Yes, it is possible using a chiral mobile phase additive. A common approach is to add a cyclodextrin derivative, such as methyl-β-cyclodextrin (M-β-CD), to the mobile phase of a reversed-phase C18 column.[8] This method can be a cost-effective alternative to purchasing a dedicated chiral column. Another approach is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[12]

Q4: What are typical resolution (Rs) and separation factor (α) values I should aim for?

A4: For good quantification, a resolution (Rs) value of greater than 1.5 is generally desired, indicating baseline separation. Separation factors (α) greater than 1.1 are typically indicative of successful enantioseparation. Under optimized conditions, it is possible to achieve Rs values greater than 3.0 and α values greater than 1.5 for Metoprolol enantiomers.[7]

Q5: What detection methods are suitable for Metoprolol enantiomers?

A5: UV detection is commonly used, with the maximum absorption for Metoprolol around 274 nm.[8] For higher sensitivity and selectivity, especially for samples from biological matrices, fluorescence detection (excitation at ~275 nm, emission at ~315 nm) and mass spectrometry (MS) are employed.[2][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the resolution of Metoprolol enantiomers.

Table 1: HPLC Methods for Metoprolol Enantiomer Resolution

Chiral Stationary Phase/AdditiveMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Separation Factor (α)Reference
Macherey Nagel C18 with M-β-CDAqueous solution (1.5g/L M-β-CD, pH 3.1) : Methanol (86:14 v/v)0.5UV (274 nm)4.1N/A[8]
Chiralcel ODN/AN/AN/AHighHigh[1]
Chirobiotic VMethanol : Acetic Acid : Triethylamine (100:0.20:0.15 v/v/v)0.5UV (230 nm)GoodN/A[9]
Cellulose-tris(3,5-dimethylphenylcarbamate)N/AN/AFluorescence (Ex: 275 nm, Em: 315 nm)3.08N/A[2]

Table 2: SFC Methods for Metoprolol Enantiomer Resolution

Chiral Stationary PhaseMobile PhaseBack Pressure (bar)Temperature (°C)Resolution (Rs)Separation Factor (α)Reference
Chiralpak® IB-3CO2 with 18% Methanol containing 0.5% (v/v) TFA and NH3 (2:1 molar ratio)N/AN/A>1.5N/A[6]
Chiralpak® IGCO2 and 0.1% Isopropyl amine in Isopropanol:Methanol (50:50 v/v) (75:25 v/v)100-15025-45>3.0>1.5[7]

Table 3: Capillary Electrophoresis Methods for Metoprolol Enantiomer Resolution

Chiral SelectorBufferCommentsReference
Carboxymethyl-beta-cyclodextrin (CM-β-CD)100-mM acetate buffer (pH 4.0) containing 5% 2-propanol and 10 mM CM-β-CDOptimum separation of metoprolol enantiomers and its acidic metabolite.[4]
ClarithromycinN/AUsed as a chiral selector for CE analysis.[10]

Experimental Protocols

Protocol 1: RP-HPLC with Chiral Mobile Phase Additive

This protocol is based on the method described for separating Metoprolol enantiomers on a C18 column.[8]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Macherey Nagel C18 (250 mm × 4.6 mm, 5.0 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase: Dissolve 1.5 g of methyl-β-cyclodextrin (M-β-CD) in 1 L of HPLC grade water. Add 3.3 mL of triethylamine and adjust the pH to 3.1 using glacial acetic acid.

    • Mobile Phase: Mix the aqueous phase and methanol in a volumetric ratio of 86:14 (v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min.

    • Detection wavelength: 274 nm.

    • Column temperature: Room temperature.

    • Injection volume: 20 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a suitable concentration.

Protocol 2: Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phase

This protocol is a general guide based on successful SFC separations of Metoprolol.[7]

  • Chromatographic System:

    • SFC system with a UV or MS detector.

    • Column: Chiralpak® IG.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Mix isopropanol and methanol (50:50, v/v) containing 0.1% isopropyl amine.

  • Chromatographic Conditions:

    • Mobile Phase Gradient: 75% A and 25% B.

    • Flow rate: 2-4 mL/min (typical for SFC).

    • Column Temperature: 40 °C.

    • Back Pressure: 150 bar.

  • Sample Preparation:

    • Dissolve the this compound sample in the co-solvent to an appropriate concentration.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results sample_prep Sample Dissolution (in Mobile Phase) hplc_injection Inject Sample sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (Aqueous + Methanol + M-β-CD) c18_column C18 Column mobile_phase_prep->c18_column hplc_injection->c18_column uv_detection UV Detection (274 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram data_analysis Data Analysis (Resolution, Peak Area) chromatogram->data_analysis

Caption: HPLC workflow for Metoprolol enantiomer resolution.

troubleshooting_logic cluster_csp Chiral Selector cluster_mobile_phase Mobile Phase cluster_conditions Conditions start Poor Resolution Observed check_csp Is CSP appropriate? (e.g., Polysaccharide-based) start->check_csp change_csp Select a different CSP check_csp->change_csp No check_mp Optimize Mobile Phase (Modifier, Additives, pH) check_csp->check_mp Yes solution Resolution Improved change_csp->solution adjust_mp Systematically vary composition check_mp->adjust_mp No check_temp_flow Optimize Temperature and Flow Rate check_mp->check_temp_flow Yes adjust_mp->solution adjust_conditions Screen a range of values check_temp_flow->adjust_conditions No check_temp_flow->solution Yes adjust_conditions->solution

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: Crystallization of Metoprolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of metoprolol fumarate. The aim is to offer practical advice on preventing and controlling polymorphism during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit polymorphism?

Based on available literature, this compound has been characterized as a single crystalline form.[1][2] It is known to exhibit anisotropic thermal expansion and slow recrystallization from its melt.[2] While polymorphism is well-documented for other forms of metoprolol, such as the succinate salt and the free base,[1][3] the existence of multiple polymorphs of this compound under typical processing conditions has not been reported. However, it is crucial to control crystallization conditions to ensure the consistent formation of the known stable form.

Q2: What are the key factors influencing the crystalline form of this compound?

The final crystalline form of any active pharmaceutical ingredient (API) is influenced by a variety of factors. For this compound, the following should be carefully controlled:

  • Solvent System: The choice of solvent and the presence of co-solvents can significantly impact nucleation and crystal growth.

  • Supersaturation: The level of supersaturation, which is a driving force for crystallization, can be controlled by temperature, solvent composition (anti-solvent addition), and concentration.

  • Temperature and Cooling Rate: The temperature profile during crystallization, including the rate of cooling, can determine whether the process is under thermodynamic or kinetic control.

  • Seeding: The presence of seed crystals of the desired form can direct the crystallization towards that form, bypassing the kinetic barrier for nucleation of other forms.

  • Impurities: The presence of impurities can inhibit or promote the nucleation of specific polymorphs, or even lead to the formation of new solid forms.

Q3: Which analytical techniques are recommended for characterizing the solid form of this compound?

A combination of analytical techniques is essential for a comprehensive solid-state characterization of this compound:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form and assessing phase purity.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, enthalpy of fusion, and to detect any solid-solid phase transitions.[1][2][4]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to identify the presence of solvates or hydrates.[4]

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the molecular structure and intermolecular interactions within the crystal lattice, helping to differentiate between polymorphs.

  • Microscopy: Techniques like polarized light microscopy (PLM) and scanning electron microscopy (SEM) can be used to observe crystal habit and morphology.

Troubleshooting Guide

Problem 1: Inconsistent Crystalline Form in Different Batches

Potential Cause Troubleshooting Steps
Variation in Solvent Purity or Composition Ensure consistent quality and composition of the solvent system for each crystallization experiment. Use high-purity solvents and accurately measure solvent ratios.
Inconsistent Cooling Rate Implement a controlled and reproducible cooling profile. Use a programmable cooling bath or reactor to maintain a consistent cooling rate across all batches.
Presence of Undetected Impurities Analyze the starting material and solvents for impurities. Even trace amounts of impurities can influence the crystallization outcome.
Uncontrolled Nucleation Introduce seeding with crystals of the desired form to control the nucleation process.

Problem 2: Formation of an Amorphous Solid or Oil

Potential Cause Troubleshooting Steps
Rapid Cooling (Crash Cooling) Decrease the cooling rate to allow sufficient time for molecular ordering and crystal growth. A slower cooling rate favors the formation of the thermodynamically stable form.
High Supersaturation Reduce the initial concentration of this compound in the solution or decrease the amount of anti-solvent added to lower the supersaturation level.
Solvent Effects The chosen solvent may not be optimal for crystallization. Experiment with different solvent systems. The solubility of metoprolol succinate, a related salt, is highest in methanol, followed by ethanol, n-butanol, n-propanol, isopropanol, acetone, and ethyl acetate.[5] This can be a starting point for solvent screening for this compound.
Slow Recrystallization from Melt This compound is known to be slow to recrystallize from the melt.[2] If using a melt crystallization process, allow for an extended holding time at a temperature below the melting point to facilitate nucleation and growth. Seeding the melt can also be beneficial.

Problem 3: Unexpected XRPD Pattern

Potential Cause Troubleshooting Steps
Formation of a Solvate or Hydrate If the crystallization was performed in the presence of a solvent that can be incorporated into the crystal lattice, or if the material was exposed to humidity, a solvate or hydrate may have formed. Use TGA to check for the presence of solvent.
Presence of a New Polymorph While not previously reported for this compound, the appearance of a new XRPD pattern could indicate the discovery of a new polymorph. A full characterization using multiple analytical techniques would be required to confirm this.
Contamination Ensure that the sample is pure and has not been contaminated with other materials.

Quantitative Data

Table 1: Solubility of Metoprolol Succinate in Various Solvents at Different Temperatures [5]

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)n-Propanol (mole fraction)Isopropanol (mole fraction)n-Butanol (mole fraction)Acetone (mole fraction)Ethyl Acetate (mole fraction)
278.150.04580.01210.00490.00380.00530.00120.0006
283.150.05730.01520.00620.00480.00670.00150.0008
288.150.07110.01890.00780.00610.00850.00190.0010
293.150.08790.02340.00980.00770.01070.00240.0013
298.150.10830.02880.01230.00970.01340.00300.0016
303.150.13290.03540.01530.01220.01680.00370.0020
308.150.16250.04340.01890.01520.02100.00460.0025
313.150.19800.05310.02330.01890.02610.00570.0031
318.150.23900.06480.02860.02340.03240.00710.0039

Table 2: Thermal Properties of Metoprolol and its Salts

CompoundFormMelting Point (°C)Enthalpy of Fusion (kJ/mol)Reference
Metoprolol BaseForm I51.1 ± 0.2-[3]
Metoprolol BaseForm II36.3 ± 0.2-[3]
Metoprolol Succinate-137.0 ± 0.4121.3 ± 0.1[5]
Metoprolol Tartrate-~120-[6]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature (e.g., 60-70°C) to ensure complete dissolution.

  • Filtration: Filter the hot solution through a pre-heated filter to remove any particulate matter.

  • Controlled Cooling: Cool the solution to the desired crystallization temperature (e.g., 5-10°C) at a slow, controlled rate (e.g., 0.1-0.5°C/min).

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small amount (0.1-1% w/w) of seed crystals of the desired crystalline form of this compound.

  • Maturation: Stir the resulting slurry at the crystallization temperature for a defined period (e.g., 2-4 hours) to allow for crystal growth and to ensure the transformation to the stable form is complete.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve this compound in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a pre-determined volume of an "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution with stirring. The rate of addition should be controlled to manage the rate of supersaturation generation.

  • Seeding (Optional): Seeding can be performed just before or during the initial stages of anti-solvent addition.

  • Maturation: Stir the slurry for a period to allow for crystal growth and equilibration.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Controlled Cooling Crystallization protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Start Start with this compound Dissolution Dissolution in Solvent Start->Dissolution Filtration Hot Filtration Dissolution->Filtration Cooling Controlled Cooling Filtration->Cooling AntiSolvent Anti-Solvent Addition Filtration->AntiSolvent Seeding Seeding (Optional) Cooling->Seeding AntiSolvent->Seeding Maturation Maturation Seeding->Maturation Isolation Isolation (Filtration) Maturation->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Analysis Solid-State Analysis (XRPD, DSC) Drying->Analysis End Desired Crystalline Form Analysis->End

Figure 1. General experimental workflow for controlling the crystallization of this compound.

Troubleshooting_Polymorphism cluster_analysis Initial Analysis cluster_causes Potential Causes & Solutions cluster_verification Verification Start Unexpected Polymorphic Outcome CheckPurity Check Purity of Starting Material & Solvents Start->CheckPurity ReviewProtocol Review Crystallization Protocol Start->ReviewProtocol CoolingRate Inconsistent Cooling Rate? -> Implement Controlled Cooling CheckPurity->CoolingRate Solvent Solvent Variation? -> Ensure Solvent Consistency CheckPurity->Solvent ReviewProtocol->CoolingRate ReviewProtocol->Solvent Supersaturation High Supersaturation? -> Reduce Concentration or Anti-Solvent ReviewProtocol->Supersaturation Nucleation Uncontrolled Nucleation? -> Implement Seeding ReviewProtocol->Nucleation Verify Verify Crystalline Form CoolingRate->Verify Solvent->Verify Supersaturation->Verify Nucleation->Verify

Figure 2. Troubleshooting decision tree for unexpected polymorphic outcomes in this compound crystallization.

Control_Strategies cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control kc Favors the form that nucleates fastest (often the metastable form) tc Favors the most stable form kc->tc Transformation over time or with energy input kc_conditions Conditions: - Rapid Cooling - High Supersaturation - No Seeding tc_conditions Conditions: - Slow Cooling - Lower Supersaturation - Seeding with Stable Form - Longer Maturation Time

Figure 3. Relationship between kinetic and thermodynamic control in crystallization.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC and Alternative Methods for Metoprolol Fumarate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a detailed comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Metoprolol Fumarate with alternative analytical techniques, supported by experimental data and detailed protocols. The focus is on the validation parameters that underscore the reliability and robustness of each method in stability testing.

Metoprolol, a widely used beta-blocker for treating cardiovascular conditions, requires rigorous analytical monitoring to ensure its efficacy and safety throughout its shelf life.[1] Stability-indicating analytical methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose due to its high resolution and sensitivity.[3] However, other methods such as UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed. This guide will delve into the validation of a stability-indicating HPLC method and compare its performance with these alternatives.

Comparison of Analytical Methods

The choice of an analytical method for stability studies depends on various factors, including specificity, sensitivity, accuracy, precision, and the nature of the drug substance and its potential degradants. The following table summarizes the key performance characteristics of HPLC, UV-Visible Spectrophotometry, and HPTLC for the analysis of this compound.

ParameterHPLCUV-Visible SpectrophotometryHPTLC
Specificity High (Excellent separation of degradants)Low (Interference from excipients and degradants with similar UV absorption)Moderate to High (Good separation, but lower resolution than HPLC)
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL level)Moderate (µg/mL level)Moderate (ng/spot to µ g/spot level)
Linearity (R²) > 0.999> 0.998> 0.998
Accuracy (% Recovery) 98-102%98-102%98-102%
Precision (%RSD) < 2%< 2%< 2%
Application Stability studies, impurity profiling, routine QCRoutine QC (for pure substance), dissolution testingStability studies, routine QC, impurity profiling

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for resolving this compound from its degradation products. The following protocol is a representative example based on published methods.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a specific ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 223 nm or 274 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[2]

  • Acid Hydrolysis: The drug substance is treated with an acid (e.g., 0.1N HCl) at an elevated temperature.

  • Base Hydrolysis: The drug substance is treated with a base (e.g., 0.1N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂).[2]

  • Thermal Degradation: The drug substance is exposed to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: The drug substance is exposed to UV and visible light.

Alternative Method: UV-Visible Spectrophotometry

This method is simpler and faster than HPLC but lacks the specificity to separate the parent drug from its degradation products. It is often used for the assay of the bulk drug or in simple formulations where interference is minimal.

Methodology:

  • Preparation of Standard Solutions: A series of standard solutions of this compound are prepared in a suitable solvent (e.g., methanol or 0.1N HCl).

  • Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution over a UV range (typically 200-400 nm). For Metoprolol, the λmax is often around 223 nm or 274 nm.[2]

  • Calibration Curve: The absorbance of the standard solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers better separation capabilities than UV spectrophotometry and can be used as a stability-indicating method. It is a planar chromatographic technique that is often faster and more cost-effective for analyzing multiple samples simultaneously.

Methodology:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4]

  • Mobile Phase: A suitable solvent system is selected to achieve good separation between Metoprolol and its degradation products (e.g., a mixture of toluene, ethyl acetate, methanol, and formic acid).[5]

  • Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Detection: The separated bands are visualized under UV light, and the densitometric analysis is performed at a specific wavelength to quantify the spots. The Rf value for Metoprolol is used for identification.[4]

Method Validation Data

The following tables summarize the validation parameters for the stability-indicating HPLC method for this compound, providing a clear comparison of its performance.

HPLC Method Validation
Validation ParameterSpecificationTypical Results
Linearity (Concentration Range) R² > 0.9995-30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Specificity No interference from placebo or degradation products at the retention time of MetoprololWell-resolved peaks for Metoprolol and degradants
Robustness %RSD ≤ 2.0% after deliberate variations in method parametersThe method is robust to small changes in mobile phase composition, pH, and flow rate.
Forced Degradation Study Results (HPLC)
Stress Condition% Degradation of MetoprololObservations
Acid Hydrolysis (0.1N HCl) 5-15%One major degradation product observed.
Base Hydrolysis (0.1N NaOH) 10-25%Multiple degradation products observed.
Oxidative (30% H₂O₂) 5-20%One major degradation product observed.
Thermal (80°C) 2-10%Minor degradation observed.
Photolytic (UV/Vis light) < 5%The drug is relatively stable to light.

Visualizing the Workflow

To better understand the logical flow of the stability-indicating HPLC method validation process, the following diagrams have been generated using Graphviz.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Literature_Review Literature Review Preliminary_Experiments Preliminary Experiments Literature_Review->Preliminary_Experiments Optimization Optimization of Chromatographic Conditions Preliminary_Experiments->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Forced_Degradation_Workflow cluster_conditions Drug_Substance This compound Stress_Conditions Stress Conditions Drug_Substance->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photo Photolytic Stress_Conditions->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identification of Degradation Products & Peak Purity Analysis Analysis->Results

Caption: Workflow for forced degradation studies.

Conclusion

The stability-indicating HPLC method stands out as the most suitable technique for the comprehensive stability testing of this compound. Its high specificity allows for the accurate quantification of the drug in the presence of its degradation products, which is a critical requirement for ensuring the safety and efficacy of the pharmaceutical product. While UV-Visible Spectrophotometry and HPTLC offer simpler and faster alternatives for certain applications, they do not provide the same level of resolution and specificity as HPLC, particularly for complex stability samples. The validation data presented in this guide demonstrates that a well-developed HPLC method is linear, accurate, precise, and robust, making it the gold standard for stability-indicating assays in the pharmaceutical industry.

References

A Comparative Analysis of Metoprolol Salt Forms: Fumarate vs. Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases. It is available in various salt forms, with metoprolol succinate and metoprolol fumarate being two notable extended-release formulations. This guide provides an objective, data-driven comparison of these two salt forms to inform research, drug development, and clinical application.

Physicochemical Properties

The fundamental difference between this compound and metoprolol succinate lies in the acid used to form the salt, which influences their physicochemical properties such as molecular weight and crystal structure. These differences can impact formulation strategies and drug release characteristics.

PropertyThis compoundMetoprolol Succinate
Molecular Formula C34H54N2O10[1](C15H25NO3)2 · C4H6O4
Molecular Weight 650.8 g/mol [1]652.8 g/mol [2]
Chemical Structure The fumarate salt of metoprolol.[1]The succinate salt of metoprolol.[2]
Crystal Structure Anisotropic thermal expansion/contraction upon temperature variation.[3]Anisotropic thermal expansion/contraction upon temperature variation.[3]
Solubility Data not readily available in direct comparison.Freely soluble in water; soluble in methanol.[2]

Pharmacokinetics: A Tale of Two Extended-Release Formulations

Both this compound and metoprolol succinate are utilized in extended-release oral dosage forms designed for once-daily administration. A direct comparative study provides valuable insights into their in vivo performance.

A study evaluated the steady-state bioavailability of a multiple-unit extended-release metoprolol succinate formulation (CR/ZOK) and a single-unit osmotic delivery system of this compound (OROS).[4]

Experimental Protocol: Bioavailability Study[4]
  • Study Design: Crossover study.

  • Subjects: 18 healthy male volunteers.

  • Treatments:

    • Metoprolol Succinate (CR/ZOK): 95 mg

    • This compound (OROS): 95 mg

    • Immediate-release Metoprolol Tartrate: 100 mg (for comparison)

  • Administration: Multiple once-daily doses.

  • Data Collection: Plasma concentrations were measured over two consecutive 24-hour dosing intervals at steady state (days 6 and 7).

  • Pharmacokinetic Parameters Analyzed:

    • Cmax (Maximum plasma concentration)

    • AUC (Area under the plasma concentration-time curve)

    • Trough concentrations

    • Mean residence time

Data Presentation: Pharmacokinetic Parameters[4]
ParameterThis compound (OROS)Metoprolol Succinate (CR/ZOK)Key Findings
Bioequivalence Bioequivalent in Cmax and AUC based on 90% confidence intervals for the mean ratio.Bioequivalent in Cmax and AUC based on 90% confidence intervals for the mean ratio.The two extended-release formulations resulted in similar steady-state plasma concentrations after once-daily dosing.
Plasma Concentration Profile Lower peak plasma concentrations compared to immediate-release tablets.Lower peak plasma concentrations compared to immediate-release tablets.Both formulations produced considerably lower plasma peaks and three- to fourfold higher trough concentrations compared to the immediate-release tablet.
Mean Residence Time 8-9 hours longer than immediate-release tablets.8-9 hours longer than immediate-release tablets.The extended drug release and absorption were evident for both formulations.
Relative Bioavailability 20% lower than immediate-release tablets.20% lower than immediate-release tablets.The extended-release formulations have a lower relative bioavailability compared to the immediate-release form.
Day-to-Day Variability (AUC) Higher variability.Significantly lower variation.The multiple-unit system of the succinate formulation showed more consistent plasma concentrations from day to day compared to the single-unit osmotic system of the fumarate formulation.

Pharmacodynamics and Mechanism of Action

Both this compound and succinate are salt forms of the same active moiety, metoprolol, and therefore share the same mechanism of action. Metoprolol is a selective inhibitor of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[5]

By blocking these receptors, metoprolol counteracts the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to:

  • Reduced Heart Rate: A negative chronotropic effect.

  • Decreased Myocardial Contractility: A negative inotropic effect.

  • Lowered Blood Pressure. [6]

This reduction in cardiac workload decreases myocardial oxygen demand, which is beneficial in conditions like angina pectoris and hypertension.[6]

Signaling Pathway of Metoprolol

Metoprolol exerts its effects by modulating the β1-adrenergic receptor signaling cascade. The binding of catecholamines to the β1-adrenergic receptor normally activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7][8] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that increase heart rate and contractility.[7][8] Metoprolol competitively blocks the initial step of this pathway.

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds to Gs_protein Gs Protein Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Metoprolol Metoprolol (Fumarate or Succinate) Metoprolol->Beta1_AR Blocks

Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.

Clinical Efficacy and Applications

Due to their extended-release properties, both this compound and succinate are suitable for the management of chronic cardiovascular conditions requiring consistent beta-blockade.

  • Hypertension: Both formulations have been shown to be effective in lowering blood pressure.[9][10][11]

  • Angina Pectoris: Both are indicated for the long-term management of angina pectoris.

  • Heart Failure: Metoprolol succinate has been extensively studied and is indicated for the treatment of stable, symptomatic heart failure.[[“]] While this compound would be expected to have a similar effect due to the same active moiety, specific large-scale clinical trial data for this indication is less prominent in the literature.

The choice between the two may be influenced by formulation technology and the desired consistency of drug plasma levels. The lower day-to-day variability observed with the multiple-unit metoprolol succinate formulation could be advantageous in patients where consistent plasma concentrations are critical.[4]

Experimental Methodologies

Dissolution Profile Comparison

To compare the in vitro release characteristics of different salt forms or formulations, a dissolution profile comparison is essential.

Experimental Protocol: Dissolution Testing

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle).[13]

  • Media: Typically, multiple pH media are used to simulate the gastrointestinal tract, such as pH 1.2, 4.5, and 6.8 buffers.[13]

  • Procedure: A specified number of tablets (at least 12) are tested in the dissolution apparatus under controlled temperature and agitation. Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method (e.g., HPLC).[13]

  • Data Analysis: The cumulative percentage of drug dissolved is plotted against time. The similarity of dissolution profiles is often assessed using the similarity factor (f2), where an f2 value between 50 and 100 indicates similarity.[14]

Dissolution_Workflow Start Start: Tablet Formulation Dissolution_Apparatus Place tablet in Dissolution Apparatus (e.g., USP Apparatus II) Start->Dissolution_Apparatus Set_Conditions Set Conditions: - pH of medium - Temperature - Agitation Speed Dissolution_Apparatus->Set_Conditions Sampling Withdraw samples at specific time intervals Set_Conditions->Sampling Analysis Analyze drug concentration (e.g., HPLC) Sampling->Analysis Plotting Plot % Drug Dissolved vs. Time Analysis->Plotting Comparison Compare Profiles (e.g., f2 similarity factor) Plotting->Comparison End End: Dissolution Profile Comparison->End

Caption: A generalized workflow for comparing in vitro dissolution profiles.

Conclusion

This compound and metoprolol succinate are both effective extended-release formulations of the β1-selective blocker, metoprolol. They exhibit similar steady-state pharmacokinetic profiles in terms of Cmax and AUC, making them bioequivalent in rate and extent of absorption. The primary difference observed in a direct comparative study is the lower day-to-day variability in plasma concentrations with the multiple-unit metoprolol succinate formulation compared to the single-unit osmotic system of this compound. This suggests that while both are effective, the succinate formulation may offer more consistent drug exposure. The choice between these salt forms in drug development and clinical practice may depend on the desired formulation technology and the clinical importance of minimizing inter-day variability in plasma drug levels. Both share the same mechanism of action, effectively reducing heart rate, myocardial contractility, and blood pressure through the blockade of the β1-adrenergic receptor signaling pathway.

References

A Comparative Analysis of Metoprolol Salts in Cardiac Function Studies: Focusing on Fumarate and Tartrate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between active pharmaceutical ingredient (API) salt forms is critical. This guide provides a comparative overview of metoprolol fumarate and metoprolol tartrate, with a focus on their application in cardiac function studies. While direct comparative experimental data between the fumarate and tartrate salts are limited in publicly available literature, this guide summarizes the well-documented effects of metoprolol tartrate and discusses the known properties of this compound to offer a valuable resource for study design and drug development.

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for various cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2][3][4] Its therapeutic effects are primarily achieved by inhibiting the binding of catecholamines to β-1 receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1][5][6] Metoprolol is available in different salt forms, most commonly as tartrate and succinate, which primarily differ in their pharmacokinetic profiles. This compound is another salt form, though less commonly studied and reported on in comparative cardiac function trials.

Metoprolol Tartrate in Cardiac Function Studies: A Summary of Effects

Metoprolol tartrate is an immediate-release formulation, which results in more pronounced peaks and troughs in plasma concentration.[7] A substantial body of research has investigated its impact on cardiac function, particularly in the context of heart failure and myocardial infarction.

Quantitative Data on Cardiac Function

The following table summarizes the effects of metoprolol tartrate on key cardiac parameters as reported in various studies.

ParameterBaseline ValuePost-treatment ValueStudy PopulationStudy DurationReference
Heart Rate (bpm) 78.84 ± 1.6867.48 ± 1.86Heart Failure Patients6 months[2]
Left Ventricular Ejection Fraction (%) 29.84 ± 1.6138.56 ± 1.95Heart Failure Patients6 months[2]
Left Ventricular Diastolic Diameter (mm) 67.70 ± 1.3163.96 ± 1.29Heart Failure Patients6 months[2]
Left Ventricular Systolic Diameter (mm) 54.80 ± 1.6748.58 ± 1.38Heart Failure Patients6 months[2]
Cardiac Index (L/min/m²) Not specifiedDecrease of 0.6Congestive Heart Failure3 months[8]
Systemic Vascular Resistance (dyne·s/cm⁵) Not specifiedIncrease of 253Congestive Heart Failure3 months[8]
Stroke Volume Index (mL/m²) Not specifiedDecrease of 7.0Congestive Heart Failure3 months[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for some of the key studies cited.

Study on the Effects of Metoprolol Tartrate in Heart Failure
  • Objective: To evaluate the effects of metoprolol tartrate therapy in patients with heart failure.

  • Study Population: 50 patients with functional class II to IV heart failure and a left ventricular ejection fraction (LVEF) of < 45%.

  • Methodology: This was a retrospective study where metoprolol tartrate was added to the usual therapy. The starting dose was 12.5 mg, which was increased weekly to a maximum of 200 mg/day, depending on patient tolerance.

  • Assessments: Clinical evaluation, electrocardiogram, Doppler echocardiogram, 24-hour Holter monitoring, and radionuclide ventriculography were performed at baseline and repeated at three and six months after the initiation of therapy.

  • Reference: [2]

Hemodynamic Comparison of Metoprolol Tartrate and Succinate
  • Objective: To compare the hemodynamic effects of twice-daily metoprolol tartrate with once-daily metoprolol succinate in patients with congestive heart failure.

  • Study Population: 27 patients with congestive heart failure.

  • Methodology: Patients were randomly assigned to receive either 6.25 mg of metoprolol tartrate twice daily or 25 mg of metoprolol succinate once daily. The doses were gradually increased to a target of 50 mg twice a day for tartrate and 100 mg once a day for succinate.

  • Assessments: Hemodynamic measurements were obtained at baseline and after three months of therapy, both before and after drug administration.

  • Reference: [8]

This compound: An Overview

While extensive data exists for metoprolol tartrate and succinate, there is a notable scarcity of publicly available, direct comparative studies on the effects of this compound on cardiac function. The fumarate salt of metoprolol is another formulation, and like other salts, its properties are influenced by the counter-ion. A study focusing on the crystal structure of metoprolol salts noted differences in the solid-state properties of this compound compared to the tartrate and succinate salts. However, the direct implications of these structural differences on in vivo cardiac performance have not been extensively elucidated in comparative trials.

The lack of comparative data for this compound highlights a significant knowledge gap. Researchers and drug developers should be aware of this when considering different salt forms of metoprolol for their studies. Future research should aim to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound with the more established tartrate and succinate salts in the context of cardiac function.

Signaling Pathways of Metoprolol in Cardiomyocytes

Metoprolol, irrespective of its salt form, exerts its primary effect through the blockade of β-1 adrenergic receptors. This action modulates downstream signaling cascades within cardiomyocytes.

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates PKC_NFkB PKC/NF-κB Pathway Beta1_AR->PKC_NFkB Can influence AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Heart_Rate Increased Heart Rate PKA->Heart_Rate Calcium_Influx Ca²⁺ Influx Ca_Channels->Calcium_Influx Promotes Contraction Increased Contractility Calcium_Influx->Contraction Hypertrophy Cardiac Hypertrophy PKC_NFkB->Hypertrophy Metoprolol Metoprolol (Fumarate/Tartrate) Metoprolol->Beta1_AR Inhibits Metoprolol->PKC_NFkB Inhibits

Figure 1: General signaling pathway of metoprolol in cardiomyocytes.

Recent studies also suggest that metoprolol may have effects beyond simple β-1 blockade. For instance, research indicates that metoprolol can ameliorate cardiac hypertrophy by inhibiting the Protein Kinase C (PKC)/NF-κB/c-fos signaling pathway.[9][10] Furthermore, metoprolol has been shown to exert anti-inflammatory effects on cardiomyocytes through a β-arrestin2 biased agonism and modulation of the NF-κB signaling cascade.[11] These findings suggest that the cardioprotective effects of metoprolol may be more complex than previously understood.

Conclusion and Future Directions

While metoprolol tartrate is a well-characterized agent in cardiac function studies, there is a clear deficit in the scientific literature regarding the comparative efficacy and safety of this compound. The choice of a specific salt form can significantly impact a drug's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

For researchers and drug developers, this guide highlights the robust data available for metoprolol tartrate while underscoring the need for direct, head-to-head comparative studies involving this compound. Such studies are essential to fully understand the therapeutic potential and optimal applications of different metoprolol salts in the management of cardiovascular diseases. Future investigations should focus on comparing the effects of this compound and tartrate on key cardiac parameters, including heart rate, blood pressure, ejection fraction, and cardiac remodeling, utilizing standardized and well-defined experimental protocols.

References

A Head-to-Head Clinical Trial Comparison of Metoprolol Succinate and Metoprolol Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of two different salt forms of the beta-blocker metoprolol: metoprolol succinate (extended-release) and metoprolol tartrate (immediate-release). The information presented is collated from key head-to-head clinical trials and other significant studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

Executive Summary

Metoprolol succinate and metoprolol tartrate, while both being beta-1-selective adrenoceptor blocking agents, exhibit significant differences in their pharmacokinetic profiles, which in turn influence their clinical applications and outcomes. Metoprolol succinate is an extended-release formulation allowing for once-daily dosing and providing consistent plasma concentrations.[1] In contrast, metoprolol tartrate is an immediate-release formulation requiring more frequent, typically twice-daily, administration.[1] These formulation differences are pivotal in their approved indications and efficacy in specific cardiovascular conditions. Notably, metoprolol succinate is FDA-approved for the treatment of heart failure, a distinction not held by the tartrate salt.

Pharmacokinetic and Pharmacodynamic Profile

The primary distinction between the two salts lies in their release mechanisms, leading to different pharmacokinetic and pharmacodynamic properties.

ParameterMetoprolol Succinate (Extended-Release)Metoprolol Tartrate (Immediate-Release)
Formulation Extended-release tabletsImmediate-release tablets, Intravenous solution
Dosing Frequency Once daily[2]Twice daily[2]
Half-life 3-7 hours[3]3-4 hours[3]
Plasma Concentration Provides relatively constant plasma concentrations over approximately 20 hours[2]Produces higher peak plasma concentrations shortly after dosing, followed by a rapid decline[1]
Beta-Blockade Consistent beta-1 blockade over a 24-hour period[4]Fluctuations in beta-blockade with peaks and troughs[4]

Head-to-Head and Key Comparative Clinical Trials

Several landmark clinical trials have provided the evidence base for the differential use of metoprolol succinate and metoprolol tartrate.

Heart Failure: The MERIT-HF and COMET Trials

The most significant distinction in the clinical application of these two salts is in the management of heart failure.

The Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) was a large-scale, placebo-controlled study that established the mortality benefit of metoprolol succinate in patients with heart failure with reduced ejection fraction (HFrEF).[5] In contrast, the Carvedilol or Metoprolol European Trial (COMET) , which used metoprolol tartrate, found that carvedilol was superior in reducing mortality.[6] This has led to the strong recommendation of using metoprolol succinate over metoprolol tartrate in heart failure management.[4]

MERIT-HF Trial: Key Data [5]

OutcomeMetoprolol Succinate GroupPlacebo GroupRelative Risk Reductionp-value
All-Cause Mortality7.2%11.0%34%0.0062
Sudden Death--41%-
Death from Worsening Heart Failure--49%-

COMET Trial: Key Data [6][7]

OutcomeCarvedilol GroupMetoprolol Tartrate GroupHazard Ratio (Carvedilol vs. Metoprolol Tartrate)p-value
All-Cause Mortality34%40%0.830.0017
Cardiovascular Death--0.800.0004
Hemodynamic Effects in Heart Failure

A direct head-to-head trial compared the hemodynamic effects of twice-daily metoprolol tartrate with once-daily metoprolol succinate in patients with congestive heart failure. The study found that both formulations produced similar hemodynamic and clinical effects, both acutely and chronically.[8][9] However, the convenience of once-daily dosing with metoprolol succinate was highlighted as a potential advantage.[8]

Hemodynamic Comparison Trial: Key Data [8][9]

Hemodynamic Parameter (Change upon readministration during chronic therapy)Metoprolol Tartrate (50 mg twice daily)Metoprolol Succinate (100 mg once daily)
Cardiac Index Decrease0.6 L/min/m²0.5 L/min/m²
Systemic Vascular Resistance Increase253 dyne-sec-cm⁻⁵267 dyne-sec-cm⁻⁵
Stroke Volume Index Decrease7.0 mL/m²6.5 mL/m²
Myocardial Infarction: The Göteborg Metoprolol Trial

The Göteborg Metoprolol Trial demonstrated the efficacy of metoprolol tartrate in reducing mortality in patients with suspected or definite myocardial infarction.[3] The immediate-release formulation, available for both oral and intravenous administration, is often preferred in the acute setting of a myocardial infarction to allow for rapid and precise dose adjustments based on the patient's heart rate and blood pressure.[3]

Göteborg Metoprolol Trial: Key Data

Outcome (at 3 months)Metoprolol Tartrate GroupPlacebo GroupMortality Reductionp-value
Mortality5.7%8.9%36%< 0.03

Experimental Protocols

MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Heart Failure)
  • Study Design: Randomized, double-blind, placebo-controlled multicenter trial.

  • Patient Population: 3991 patients with symptomatic chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of 0.40 or less.

  • Intervention: Patients were randomized to receive metoprolol succinate controlled-release/extended-release (CR/XL) or placebo, in addition to standard heart failure therapy. The starting dose was 12.5 mg or 25 mg once daily, titrated up over 8 weeks to a target dose of 200 mg once daily.

  • Primary Endpoint: All-cause mortality.

COMET (Carvedilol or Metoprolol European Trial)
  • Study Design: Randomized, double-blind, parallel-group multicenter trial.[6]

  • Patient Population: 3029 patients with chronic heart failure (NYHA class II-IV), a history of cardiovascular-related hospital admission, and a left ventricular ejection fraction of less than 0.35.[6][7]

  • Intervention: Patients were randomized to carvedilol (target dose 25 mg twice daily) or metoprolol tartrate (target dose 50 mg twice daily).[6][7]

  • Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause hospital admission.[7]

Göteborg Metoprolol Trial
  • Study Design: Double-blind, placebo-controlled, randomized trial.

  • Patient Population: 1395 patients with suspected acute myocardial infarction.

  • Intervention: Patients received either metoprolol tartrate (15 mg intravenously followed by 200 mg orally per day) or placebo as soon as possible after hospital admission and continued for 90 days.

  • Primary Endpoint: 3-month mortality.

Hemodynamic Comparison in Congestive Heart Failure
  • Study Design: Randomized trial.[8][9]

  • Patient Population: 27 patients with congestive heart failure.[8]

  • Intervention: Patients were randomly assigned to receive either metoprolol tartrate (starting at 6.25 mg and titrated to a target of 50 mg twice daily) or metoprolol succinate (starting at 25 mg and titrated to a target of 100 mg once daily).[8][9]

  • Measurements: Hemodynamic parameters were measured at baseline and after three months of therapy, both before and after drug readministration.[8][9]

Visualizing the Comparison: Workflows and Pathways

Metoprolol_Salt_Comparison cluster_formulation Formulation cluster_kinetics Pharmacokinetics cluster_indications Key Approved Indications Metoprolol_Succinate Metoprolol Succinate (Extended-Release) Once_Daily Once-Daily Dosing Metoprolol_Succinate->Once_Daily Hypertension_Angina Hypertension & Angina Metoprolol_Succinate->Hypertension_Angina Metoprolol_Tartrate Metoprolol Tartrate (Immediate-Release) Twice_Daily Twice-Daily Dosing Metoprolol_Tartrate->Twice_Daily Metoprolol_Tartrate->Hypertension_Angina Stable_Plasma Stable Plasma Levels Once_Daily->Stable_Plasma Fluctuating_Plasma Fluctuating Plasma Levels Twice_Daily->Fluctuating_Plasma Heart_Failure Heart Failure (MERIT-HF) Stable_Plasma->Heart_Failure Myocardial_Infarction Myocardial Infarction (Göteborg Trial) Fluctuating_Plasma->Myocardial_Infarction

Caption: A logical diagram illustrating the relationship between formulation, pharmacokinetics, and key clinical indications for metoprolol succinate and metoprolol tartrate.

Clinical_Trial_Workflow cluster_hf Heart Failure Trials cluster_mi Myocardial Infarction Trial cluster_outcomes Key Outcomes MERIT_HF MERIT-HF (Metoprolol Succinate vs. Placebo) Succinate_Benefit Succinate: Reduced Mortality in HF MERIT_HF->Succinate_Benefit COMET COMET (Metoprolol Tartrate vs. Carvedilol) Tartrate_Inferior Tartrate: Inferior to Carvedilol in HF COMET->Tartrate_Inferior Hemo_Study Hemodynamic Study (Succinate vs. Tartrate) Similar_Hemo Similar Hemodynamics in HF Hemo_Study->Similar_Hemo Goteborg Göteborg Metoprolol Trial (Metoprolol Tartrate vs. Placebo) Tartrate_Benefit_MI Tartrate: Reduced Mortality Post-MI Goteborg->Tartrate_Benefit_MI

Caption: An experimental workflow diagram summarizing the key clinical trials and their primary outcomes for different metoprolol salts.

References

A Comparative Guide to the Quantification of Metoprolol Fumarate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Metoprolol Fumarate in plasma samples. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, with a focus on experimental data and detailed protocols.

Introduction

Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate quantification of Metoprolol in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This guide compares the performance of the current gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

The choice of analytical method depends on various factors including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the most commonly employed techniques for Metoprolol quantification in plasma.

Parameter LC-MS/MS HPLC-Fluorescence HPLC-UV GC-MS
Linearity Range (ng/mL) 0.501 - 538.254[2][3]3 - 200[3]20 - 200[4]15 - 500[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.042 - 5.0[1][2]3.0[3]20[4]15[5]
Precision (%RSD) < 15%[2]Within 15%0.20 - 2.13%[4]< 6.4%[5]
Accuracy (%) 90.66 - 98.15%[3]Within 15%99.71 - 101.61%[4]Better than 8.8% (relative error)[5]
Recovery (%) > 90%[1]95.6 ± 1.53%[3]97.00%[4]91.20%[5]
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction[5]Liquid-Liquid ExtractionLiquid-Liquid ExtractionLiquid-Liquid Extraction and Derivatization[6]
Analysis Time Short (e.g., 2 minutes)~10 minutes[3]Longer run timesLonger run times due to derivatization[6]
Selectivity Very HighHighModerateHigh
Sensitivity Very HighHighLowHigh

Experimental Protocols

LC-MS/MS Method (Gold Standard)

This method offers high sensitivity and selectivity for the quantification of Metoprolol in plasma.

a. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 100 µL of plasma, add an internal standard (e.g., Bisoprolol).[1]

  • Add the extraction solvent (e.g., methyl tertiary butyl ether).[1]

  • Vortex mix and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b. Chromatographic Conditions [1]

  • Column: Unison US C18 (50 x 4.6mm, 3.5µm)[1]

  • Mobile Phase: 10mM ammonium acetate and acetonitrile[1]

  • Flow Rate: Isocratic elution

  • Injection Volume: 10 µL

c. Mass Spectrometric Conditions [1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]

  • Transitions: Specific parent-to-product ion transitions for Metoprolol and the internal standard are monitored.

HPLC with Fluorescence Detection

This method provides good sensitivity and is a viable alternative to LC-MS/MS.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add an internal standard (e.g., Atenolol).[3]

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer and reconstitute the residue.

b. Chromatographic Conditions [3]

  • Column: Ace C18 (5 µm, 250 mm x 4.6 mm)[3]

  • Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% TFA[3]

  • Flow Rate: 1 mL/min[3]

  • Detection: Fluorescence detector with excitation at 276 nm and emission at 296 nm[3]

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample Collection is_addition Internal Standard Spiking plasma_sample->is_addition extraction Sample Extraction (LLE or Protein Precipitation) is_addition->extraction evaporation Evaporation & Reconstitution extraction->evaporation analysis Instrumental Analysis evaporation->analysis lcmsms LC-MS/MS analysis->lcmsms High Sensitivity & Selectivity hplc_fld HPLC-Fluorescence analysis->hplc_fld Good Sensitivity hplc_uv HPLC-UV analysis->hplc_uv Lower Sensitivity gcms GC-MS analysis->gcms Requires Derivatization data_processing Data Processing & Quantification lcmsms->data_processing hplc_fld->data_processing hplc_uv->data_processing gcms->data_processing results Results data_processing->results

Caption: General workflow for Metoprolol quantification in plasma.

Metoprolol Signaling Pathway

metoprolol_pathway metoprolol Metoprolol beta1_receptor β1-Adrenergic Receptor metoprolol->beta1_receptor Blocks g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Cardiac Contractility & Heart Rate pka->cellular_response Leads to

Caption: Simplified signaling pathway of Metoprolol's action.

Conclusion

For the quantification of this compound in plasma, LC-MS/MS stands out as the superior method due to its high sensitivity, selectivity, and rapid analysis time.[1][2] However, HPLC with fluorescence detection offers a reliable and sensitive alternative when LC-MS/MS is not available.[3] HPLC-UV can be employed for higher concentration studies, though it lacks the sensitivity for detailed pharmacokinetic profiling at lower doses.[4] GC-MS, while sensitive, often requires cumbersome derivatization steps, making it less ideal for high-throughput analysis.[6] The selection of the most appropriate method should be guided by the specific requirements of the research, balancing the need for sensitivity and throughput with available resources.

References

Unraveling Interspecies Differences in Metoprolol Fumarate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-blocker, undergoes extensive metabolism that varies significantly across different species. Understanding these interspecies differences is paramount for preclinical drug development, enabling researchers to select the most appropriate animal models and accurately predict human pharmacokinetics. This guide provides a comprehensive comparison of metoprolol fumarate metabolism in humans and key preclinical species—cynomolgus monkeys, beagle dogs, and Sprague-Dawley rats—supported by experimental data and detailed methodologies.

Key Metabolic Pathways and Interspecies Variability

Metoprolol is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2D6 being the principal enzyme in humans. The main metabolic pathways are α-hydroxylation and O-demethylation , leading to the formation of α-hydroxymetoprolol and O-demethylmetoprolol, respectively. A third, minor pathway is N-dealkylation. The relative contribution of these pathways and the subsequent pharmacokinetic profiles exhibit marked differences across species.

A study comparing the in vitro metabolism of various compounds in liver microsomes from humans, monkeys, dogs, and rats highlighted the utility of such systems in identifying species-specific metabolic pathways. While not specific to metoprolol, this study underscores the importance of direct comparative analyses.

Comparative Pharmacokinetics

The pharmacokinetic parameters of metoprolol reveal substantial interspecies variation in its absorption, distribution, metabolism, and excretion. The following tables summarize key pharmacokinetic data obtained from various in vivo studies.

Table 1: Oral Bioavailability and Half-Life of Metoprolol in Different Species

SpeciesOral Bioavailability (%)Elimination Half-life (t½) (hours)
Human ~503-7
Cynomolgus Monkey Data not availableData not available
Beagle Dog 20-40~1.5
Sprague-Dawley Rat ~4 (male), ~27 (female)~0.6

Table 2: Clearance and Volume of Distribution of Metoprolol in Different Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)
Human Data not availableData not available
Cynomolgus Monkey Data not availableData not available
Beagle Dog Data not availableData not available
Sprague-Dawley Rat ~1152 (male), ~350 (female)Data not available

Metabolic Profile Comparison

The profile of metabolites formed from metoprolol metabolism differs both qualitatively and quantitatively across species. In humans, O-demethylation is a major pathway, accounting for approximately 65% of metabolism, followed by α-hydroxylation (10%) and N-dealkylation (10%).

In rats, in vitro studies using liver microsomes have identified O-demethylation, aliphatic hydroxylation, and oxidative deamination as the primary metabolic routes.

A comprehensive comparative study detailing the percentage of each major metabolite in monkeys and dogs remains to be fully elucidated in publicly available literature, highlighting an area for further research.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of metoprolol following oral administration.

Animal Model: Male and female Sprague-Dawley rats.

Dosing: A single oral dose of metoprolol tartrate (e.g., 5 mg/kg) administered by gavage.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of metoprolol and its metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), and clearance.

In Vitro Metabolism Study using Liver Microsomes

Objective: To compare the metabolic pathways of metoprolol in liver microsomes from different species.

Materials:

  • Pooled liver microsomes from human, cynomolgus monkey, beagle dog, and Sprague-Dawley rat.

  • This compound.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

Incubation:

  • A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein), metoprolol (e.g., 1 µM), and phosphate buffer.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • The incubation is carried out at 37°C with gentle shaking.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to identify and quantify metoprolol and its metabolites.

Data Analysis: The rate of disappearance of the parent compound and the formation of metabolites are calculated to determine the intrinsic clearance and identify the major metabolic pathways in each species.

Visualizing Metabolic Differences and Experimental Workflows

To further clarify the complex relationships in metoprolol metabolism and experimental procedures, the following diagrams are provided.

Metoprolol_Metabolism cluster_human Human cluster_rat Rat Metoprolol Metoprolol O-demethylation (65%) O-demethylation (65%) Metoprolol->O-demethylation (65%) CYP2D6 α-hydroxylation (10%) α-hydroxylation (10%) Metoprolol->α-hydroxylation (10%) CYP2D6 N-dealkylation (10%) N-dealkylation (10%) Metoprolol->N-dealkylation (10%) O-demethylation O-demethylation Metoprolol->O-demethylation Aliphatic hydroxylation Aliphatic hydroxylation Metoprolol->Aliphatic hydroxylation Oxidative deamination Oxidative deamination Metoprolol->Oxidative deamination

Caption: Major metabolic pathways of metoprolol in humans and rats.

InVivo_PK_Workflow Dosing Oral Administration of Metoprolol Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

InVitro_Metabolism_Workflow Preparation Prepare Microsome Incubation Mixture Initiation Initiate Reaction with NADPH Preparation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis

Caption: Experimental workflow for an in vitro metabolism study.

Conclusion and Future Directions

Significant interspecies differences exist in the metabolism and pharmacokinetics of this compound. While humans, dogs, and rats show both common and distinct metabolic pathways, a comprehensive quantitative understanding, particularly for cynomolgus monkeys, is still emerging. The provided data and protocols serve as a valuable resource for researchers in designing and interpreting preclinical studies. Future research should focus on generating direct comparative data across all relevant species under standardized conditions to refine the interspecies scaling of metoprolol's pharmacokinetic and pharmacodynamic properties, ultimately leading to more accurate predictions of its behavior in humans.

Benchmarking Metoprolol Fumarate performance against third-generation beta-blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of metoprolol fumarate, a second-generation beta-blocker, against third-generation beta-blockers, including carvedilol and nebivolol. The comparison is supported by experimental data and detailed methodologies for key experiments.

Executive Summary

This compound is a cardioselective beta-blocker that primarily antagonizes beta-1 adrenergic receptors in the heart, leading to reduced heart rate, blood pressure, and cardiac contractility.[1][2] Third-generation beta-blockers, while also targeting beta-1 receptors, possess additional vasodilatory properties.[3] Carvedilol, for instance, exhibits non-selective beta-blockade along with alpha-1 receptor antagonism, leading to vasodilation.[2][4] Nebivolol, another prominent third-generation agent, is highly selective for beta-1 receptors and promotes vasodilation through the stimulation of nitric oxide (NO) production in the endothelium.[5] These mechanistic differences translate to distinct performance profiles, particularly in terms of hemodynamic effects and ancillary properties like antioxidant activity.

Data Presentation

The following tables summarize the quantitative data comparing the performance of metoprolol, carvedilol, and nebivolol across key parameters.

Table 1: Beta-1 Adrenergic Receptor Selectivity

Beta-BlockerSelectivity for Beta-1 vs. Beta-2 ReceptorsReference
Metoprolol~74-fold[6]
CarvedilolNon-selective (~1-fold)[6]
Nebivolol~321-fold[6]

Table 2: Vasodilatory Effects

Beta-BlockerMechanism of VasodilationImprovement in Flow-Mediated Dilation (FMD)Reference
MetoprololNo direct vasodilatory effectNo significant change[7]
CarvedilolAlpha-1 adrenergic receptor blockade8.1% increase from baseline[8]
NebivololNitric Oxide (NO) release from endothelium7.3% increase from baseline[8]

Table 3: Antioxidant Properties

Beta-BlockerEffect on Oxidative Stress MarkersReference
MetoprololNo significant change in antioxidant status[7]
Carvedilol31.5% increase in Ferric-Reducing Ability of Plasma (FRAP)29.6% increase in Reduced/Oxidized Glutathione (GSH/GSSG) ratio[8]
Nebivolol62.1% increase in plasma Nitrite (NO2) concentration[8]

Experimental Protocols

Receptor Binding Assay (for Beta-1 Selectivity)

This protocol outlines a method for determining the binding affinity of beta-blockers to beta-1 and beta-2 adrenergic receptors.

Objective: To quantify the selectivity of a beta-blocker for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor.

Materials:

  • Cell membranes expressing human beta-1 and beta-2 adrenergic receptors.

  • Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).

  • Test compounds (metoprolol, carvedilol, nebivolol).

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing either beta-1 or beta-2 adrenergic receptors.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. The ratio of Ki values for the beta-2 and beta-1 receptors indicates the beta-1 selectivity.

Flow-Mediated Dilation (FMD) Assessment (for Vasodilatory Effects)

This protocol describes a non-invasive method to assess endothelium-dependent vasodilation.

Objective: To measure the change in brachial artery diameter in response to an increase in blood flow.

Materials:

  • High-resolution ultrasound machine with a vascular probe.

  • Blood pressure cuff.

  • ECG monitoring.

Procedure:

  • Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Imaging: Obtain a clear longitudinal image of the brachial artery above the antecubital fossa. Measure the baseline diameter of the artery.

  • Reactive Hyperemia: Inflate a blood pressure cuff on the forearm to a pressure of at least 50 mmHg above the patient's systolic blood pressure for 5 minutes.

  • Post-Occlusion Imaging: Rapidly deflate the cuff and record the brachial artery diameter continuously for at least 3 minutes.

  • Data Analysis: The FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.

Antioxidant Capacity Assays (e.g., DPPH, FRAP)

These protocols outline common methods for determining the antioxidant capacity of a compound.

Objective: To quantify the ability of a beta-blocker to scavenge free radicals or reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction: Mix the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Reagent Preparation: Prepare the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.

  • Reaction: Mix the test compound with the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm). The absorbance is proportional to the antioxidant capacity.

Mandatory Visualization

G cluster_0 Beta-Adrenergic Receptor Signaling Catecholamines Catecholamines Beta-Receptor Beta-Receptor Catecholamines->Beta-Receptor Binds to G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylate_Cyclase Adenylate Cyclase G-Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate, Contractility, etc. PKA->Cellular_Response Phosphorylates proteins leading to

Caption: Beta-adrenergic receptor signaling pathway.

G cluster_1 Vasodilatory Pathways of Third-Generation Beta-Blockers cluster_carvedilol Carvedilol cluster_nebivolol Nebivolol Carvedilol Carvedilol Alpha1_Receptor Alpha-1 Receptor (Vascular Smooth Muscle) Carvedilol->Alpha1_Receptor Blocks Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Prevents Nebivolol Nebivolol Beta3_Receptor Beta-3 Receptor (Endothelial Cell) Nebivolol->Beta3_Receptor Stimulates eNOS Endothelial Nitric Oxide Synthase Beta3_Receptor->eNOS Activates NO Nitric Oxide eNOS->NO Produces L_Arginine L-Arginine Vasodilation Vasodilation NO->Vasodilation Causes

Caption: Vasodilatory pathways of carvedilol and nebivolol.

G cluster_workflow Experimental Workflow for Beta-Blocker Comparison Start Start Subject_Recruitment Subject Recruitment (e.g., Patients with Hypertension) Start->Subject_Recruitment Baseline_Measurements Baseline Measurements (Blood Pressure, FMD, Blood Samples) Subject_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_Metoprolol Group A: This compound Randomization->Group_Metoprolol Group_Carvedilol Group B: Carvedilol Randomization->Group_Carvedilol Group_Nebivolol Group C: Nebivolol Randomization->Group_Nebivolol Treatment_Period Treatment Period (e.g., 12 weeks) Group_Metoprolol->Treatment_Period Group_Carvedilol->Treatment_Period Group_Nebivolol->Treatment_Period Follow_up_Measurements Follow-up Measurements (Blood Pressure, FMD, Blood Samples) Treatment_Period->Follow_up_Measurements Data_Analysis Data Analysis (Statistical Comparison of Groups) Follow_up_Measurements->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparing beta-blockers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metoprolol Fumarate
Reactant of Route 2
Metoprolol Fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.